4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-6-pyrrolidin-1-yl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-6-5-7(16-3-1-2-4-16)15-8(14-6)9(11,12)13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFALRODPJFKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674274 | |
| Record name | 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189872-15-8 | |
| Record name | 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine, a valuable heterocyclic building block in medicinal chemistry. The synthesis is centered around a regioselective nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of electron-deficient aromatic systems like pyrimidines. This document will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and present the necessary characterization data to ensure the successful and verifiable synthesis of the target compound.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, this compound, incorporates several key features: a reactive chloro group for further functionalization, a pyrrolidine moiety known to enhance solubility and modulate biological activity, and a trifluoromethyl group which can improve metabolic stability and receptor binding affinity.
The Synthetic Pathway: A Regioselective Nucleophilic Aromatic Substitution Approach
The most direct and efficient pathway to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable di-substituted pyrimidine with pyrrolidine.
Starting Material: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
The key starting material for this synthesis is 4,6-dichloro-2-(trifluoromethyl)pyrimidine. This compound is commercially available and possesses two reactive chloro-substituents at the C4 and C6 positions of the pyrimidine ring.
Table 1: Properties of Starting Material
| Property | Value |
| IUPAC Name | 4,6-dichloro-2-(trifluoromethyl)pyrimidine |
| CAS Number | 705-24-8 |
| Molecular Formula | C₅HCl₂F₃N₂ |
| Molecular Weight | 216.98 g/mol |
| Appearance | Liquid |
| Density | 1.585 g/mL at 25 °C |
Data sourced from Sigma-Aldrich.
The Nucleophile: Pyrrolidine
Pyrrolidine, a cyclic secondary amine, serves as the nucleophile in this reaction. Its nitrogen atom attacks the electron-deficient pyrimidine ring, leading to the displacement of one of the chloro substituents.
The Core of the Synthesis: Understanding the Reaction Mechanism and Regioselectivity
The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing trifluoromethyl group at the C2 position, along with the two ring nitrogens, significantly activates the pyrimidine ring towards nucleophilic attack.
Reaction Mechanism
The mechanism involves two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the carbon atoms bearing a chlorine atom (C4 or C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The negative charge is delocalized onto the electron-withdrawing groups and ring nitrogens. Subsequently, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.
Regioselectivity: Why C4/C6 Substitution is Favored
In the case of 4,6-dichloro-2-(trifluoromethyl)pyrimidine, the C4 and C6 positions are electronically equivalent and significantly more reactive towards nucleophilic attack than the C2 position. This is a well-established principle in pyrimidine chemistry. The LUMO (Lowest Unoccupied Molecular Orbital) coefficients are generally higher at the C4 and C6 positions compared to the C2 position, making them more susceptible to nucleophilic attack.[2] The electron-withdrawing trifluoromethyl group at C2 further enhances the electrophilicity of the adjacent C4 and C6 positions.
Since the two chlorine atoms at the 4 and 6 positions are identical, the nucleophilic attack by pyrrolidine can occur at either position, leading to the same monosubstituted product, this compound. Controlling the stoichiometry of the reactants (using one equivalent of pyrrolidine) is crucial to favor monosubstitution and minimize the formation of the disubstituted byproduct.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established methodologies for the selective amination of dihalopyrimidines.
Materials and Reagents
-
4,6-Dichloro-2-(trifluoromethyl)pyrimidine
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (2.0 to 3.0 equivalents) to the solution.
-
Addition of Nucleophile: Slowly add pyrrolidine (1.0 to 1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 18 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The product should have a different Rf value compared to the starting material.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts and excess pyrrolidine.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Expected Yield
The yield of this type of reaction is typically in the range of 60-80%, depending on the purity of the starting materials and the efficiency of the purification process.
Characterization of the Final Product: A Self-Validating System
To confirm the successful synthesis of this compound, a combination of spectroscopic techniques should be employed.
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Molecular Formula | C₉H₉ClF₃N₃ |
| Molecular Weight | 251.64 g/mol |
| Appearance | White to off-white solid or oil |
| ¹H NMR | Signals corresponding to the pyrrolidine protons (multiplets around 1.9-2.0 ppm and 3.6-3.8 ppm) and a singlet for the pyrimidine proton (around 6.5-7.0 ppm). |
| ¹³C NMR | Signals for the trifluoromethyl group (quartet around 120 ppm), the pyrimidine ring carbons, and the pyrrolidine carbons. |
| Mass Spectrometry (ESI) | [M+H]⁺ peak at m/z 252.04. |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent used.
Conclusion
The synthesis of this compound is a straightforward and efficient process that relies on the well-established principles of nucleophilic aromatic substitution on an activated pyrimidine ring. By carefully controlling the reaction conditions and stoichiometry, the desired monosubstituted product can be obtained in good yield and high purity. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry, enabling the reliable synthesis of this important building block for drug discovery programs.
References
- Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., p 257.
-
Chemistry SE. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link][2]
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physicochemical properties of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including established pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The pyrrolidinyl substituent can also influence the molecule's solubility and receptor interactions. A thorough understanding of the physicochemical properties of this compound is therefore essential for its potential development and application in research and drug discovery.
This guide provides a comprehensive overview of the known and predicted , along with detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the core physicochemical properties is presented below. It is important to note that while some data can be found in chemical supplier databases, comprehensive experimental data for this specific molecule is not widely published. Therefore, this table includes both reported data and properties that would need to be determined experimentally.
| Property | Value | Source/Method |
| Chemical Structure | ||
| CAS Number | 1189872-15-8 | [3] |
| Molecular Formula | C9H9N3F3Cl | [3] |
| Molecular Weight | 251.64 g/mol | [3] |
| Appearance | White to off-white solid (predicted based on related compounds) | N/A |
| Melting Point | Not available. To be determined experimentally. | DSC or Capillary Method |
| Boiling Point | Not available. To be determined experimentally. | N/A |
| Solubility | To be determined experimentally. Expected to have low aqueous solubility. | Thermodynamic & Kinetic Solubility Assays |
| LogP (o/w) | To be determined experimentally. | Shake-Flask Method or HPLC |
| pKa | To be determined experimentally. | UV-Metric or Potentiometric Titration |
Experimental Protocols for Physicochemical Characterization
The following section details robust, field-proven methodologies for the experimental determination of key physicochemical parameters.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences a compound's absorption and distribution. Both kinetic and thermodynamic solubility should be assessed.
This method assesses the solubility of a compound from a DMSO stock solution, mimicking conditions often used in high-throughput screening.
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS) at pH 7.4 in a microtube or 96-well plate. This results in a final nominal concentration of 200 µM.[4]
-
Incubation: Incubate the samples at room temperature for 2 hours with gentle shaking to allow for equilibration.
-
Separation: Remove any precipitated compound by filtering through a 0.45 µm filter plate or by centrifugation at high speed.[4]
-
Quantification: Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 acetonitrile:PBS mixture. Analyze the filtered or centrifuged supernatant using HPLC-UV or LC-MS/MS and quantify the concentration of the dissolved compound against the calibration curve.[4]
This "shake-flask" method determines the equilibrium solubility of the solid compound in a given solvent.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4).[4] It is crucial that undissolved solid remains at the end of the experiment.
-
Incubation: Seal the vials and incubate at a constant temperature (e.g., 25°C or 37°C) with continuous stirring for 24 to 48 hours to ensure equilibrium is reached.[5]
-
Equilibration: After the incubation period, stop the stirring and allow the suspension to settle for at least 2 hours.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[5]
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard calibration curve.
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]
This is the traditional and most widely accepted method for LogP determination.[6][7]
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Detailed Protocol:
-
Phase Preparation: Prepare pre-saturated n-octanol by shaking it with water and pre-saturated water by shaking it with n-octanol. Allow the phases to separate for at least 24 hours.[8]
-
Compound Addition: Dissolve a known amount of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the octanol solution to an equal volume of the pre-saturated water in a separatory funnel or vial. Shake the mixture vigorously for an extended period (e.g., 1 hour) to facilitate partitioning.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: The LogP is calculated using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in water] ).[6]
Metabolic Stability Assessment
The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] An in vitro metabolic stability assay using liver microsomes is a standard method to evaluate this.
Detailed Protocol:
-
Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human or rat), NADPH (as a cofactor), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a small volume of a stock solution of this compound (typically in acetonitrile or DMSO, with the final organic solvent concentration being less than 1%).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as t½ = 0.693/k.
Synthetic Considerations
The synthesis of this compound would likely follow a multi-step pathway common for substituted pyrimidines. A plausible synthetic route could involve:
-
Ring Formation: Condensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with a suitable amidine or guanidine derivative to form the pyrimidine ring.[1][9]
-
Chlorination: Introduction of chlorine atoms at the 4- and 6-positions using a chlorinating agent like phosphorus oxychloride (POCl3).[1][5]
-
Nucleophilic Substitution: Selective nucleophilic aromatic substitution of one of the chlorine atoms with pyrrolidine. The reactivity of the chlorine atoms can be influenced by the electronic effects of the trifluoromethyl group.
Conclusion
This compound is a molecule of interest in medicinal chemistry and drug discovery due to its trifluoromethyl-substituted pyrimidine scaffold. While a complete, publicly available physicochemical profile is lacking, this guide provides the necessary framework and detailed experimental protocols for its comprehensive characterization. The methodologies outlined for determining solubility, lipophilicity, and metabolic stability are robust and widely accepted in the field. The successful application of these protocols will enable researchers to generate the critical data needed to advance the study and potential development of this and related compounds.
References
- Solubility and stability testing of novel pyrimidine derivatives - Benchchem.
- 4-Chloro-6-pyrrolidin-1-yl-2-trifluoromethylpyrimidine - CAS:1189872-15-8.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH.
- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives - Benchchem.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH.
- LogP—Making Sense of the Value - ACD/Labs.
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF - ResearchGate.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers.
- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC - NIH.
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An In-Depth Technical Guide to 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, pyrimidines bearing trifluoromethyl and amino functionalities are of particular interest due to the unique physicochemical properties conferred by these groups. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the diverse landscape of amino substituents allows for fine-tuning of pharmacological activity and selectivity.
This technical guide provides a comprehensive overview of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine , a heterocyclic building block with significant potential in the synthesis of novel bioactive molecules. While specific research on this exact compound is not extensively published, this guide, written from the perspective of a Senior Application Scientist, will synthesize data from closely related analogues and foundational chemical principles to provide a robust working knowledge of its properties, synthesis, and potential applications.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the key identifiers and predicted properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 1189872-15-8 | [1][2][3] |
| Molecular Formula | C₉H₉ClF₃N₃ | [3] |
| Molecular Weight | 251.64 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | Predicted: White to off-white solid | Inferred from related compounds |
| Solubility | Predicted: Soluble in organic solvents such as DCM, THF, and alcohols. | Inferred from related compounds |
| Stability | Predicted: Stable under standard laboratory conditions. Sensitive to strong nucleophiles and acids. | Inferred from related compounds |
Synthesis and Manufacturing
The synthesis of this compound is most logically achieved through the nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine precursor. The starting material, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, is commercially available.[4][5]
Synthetic Workflow
The proposed synthetic pathway involves the regioselective displacement of one of the chlorine atoms on the pyrimidine ring by pyrrolidine. The reactivity of the chlorine atoms on the 4,6-dichloro-2-(trifluoromethyl)pyrimidine ring is not identical. Generally, in nucleophilic aromatic substitutions on dichloropyrimidines, the C4 and C6 positions are more susceptible to attack than the C2 position.[6] The presence of the electron-withdrawing trifluoromethyl group at C2 further deactivates this position towards nucleophilic attack, while activating the C4 and C6 positions.
In the case of 4,6-dichloro-2-(trifluoromethyl)pyrimidine, the two chlorine atoms are in equivalent positions (C4 and C6). Therefore, the reaction with one equivalent of pyrrolidine is expected to yield the mono-substituted product.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
This protocol is based on general procedures for the amination of chloropyrimidines.[7]
-
Reaction Setup: To a solution of 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF), add a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Addition of Nucleophile: Slowly add pyrrolidine (1.0 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be required to drive the reaction to completion.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic and Analytical Data (Predicted)
Confirmation of the structure and purity of the synthesized compound is critical. The following table outlines the expected spectroscopic data for this compound based on the analysis of similar structures.[8]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrrolidine protons (typically in the range of 1.8-2.0 ppm and 3.4-3.6 ppm) and a singlet for the pyrimidine proton (likely > 6.0 ppm). |
| ¹³C NMR | Resonances for the pyrrolidine carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the pyrimidine ring carbons. The carbon bearing the trifluoromethyl group will show a characteristic quartet. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the remaining chlorine atom on the pyrimidine ring. This chlorine atom is susceptible to further nucleophilic aromatic substitution, allowing for the introduction of a second substituent at the C4 position. This makes the compound a valuable intermediate for the synthesis of more complex, disubstituted pyrimidines.
The trifluoromethyl group is generally stable and unreactive under common synthetic conditions. The pyrrolidine ring is also stable but can be cleaved under harsh acidic conditions.
Figure 2: Key reaction pathway for this compound.
Applications in Research and Drug Discovery
Substituted pyrimidines are a class of compounds with a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[9] The title compound, as a functionalized pyrimidine, serves as a key building block for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
The pyrrolidine moiety is a common feature in many biologically active compounds and can contribute to improved pharmacokinetic properties. The combination of the pyrrolidinyl, chloro, and trifluoromethyl groups on a pyrimidine scaffold provides a versatile platform for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies.
Safety, Handling, and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its synthesis from readily available starting materials and the reactivity of the remaining chlorine atom make it an attractive intermediate for the creation of diverse molecular libraries. The presence of the trifluoromethyl and pyrrolidinyl moieties provides a foundation for developing compounds with potentially favorable biological and pharmacokinetic profiles. This guide provides a solid framework for researchers to understand and utilize this compound in their drug discovery and development endeavors.
References
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Arctom. CAS NO. 1189872-15-8 | this compound. Available from: [Link]
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VertexChem. 4-Chloro-6-pyrrolidin-1-yl-2-trifluoromethylpyrimidine - CAS:1189872-15-8. Available from: [Link]
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Suzhou Highfine Biotech Co.,Ltd. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. Available from: [Link]
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- Google Patents. EP1301489B1 - Synthesis of chlorinated pyrimidines.
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QM Magic Class. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available from: [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 19.
- Wang, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2666.
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- Google Patents. CN112940251A - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
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PubChem. 4-Chloro-6-fluoropyrimidine. Available from: [Link]
- Google Patents. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
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biological activity of trifluoromethylpyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylpyrimidine Derivatives
Abstract
This technical guide provides a comprehensive exploration of trifluoromethylpyrimidine derivatives, a class of heterocyclic compounds demonstrating significant and diverse biological activities. The incorporation of the trifluoromethyl (-CF3) group into the pyrimidine scaffold is a key medicinal chemistry strategy that enhances metabolic stability, lipophilicity, and binding affinity, leading to a broad spectrum of therapeutic and agrochemical applications.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the anticancer, antimicrobial, and agrochemical activities of these derivatives. It provides an in-depth analysis of their mechanisms of action, detailed experimental protocols for their synthesis and biological evaluation, and a discussion of structure-activity relationships, supported by quantitative data and visual diagrams to facilitate understanding and further research.
The Trifluoromethyl Group: A Cornerstone of Modern Pyrimidine Chemistry
The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases.[3] However, its derivatives often face challenges related to metabolic degradation. The strategic introduction of a trifluoromethyl (-CF3) group is a well-established method to overcome these limitations. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond confer unique properties to the parent molecule.[4]
Key Physicochemical Enhancements:
-
Metabolic Stability: The -CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes, which significantly increases the in vivo half-life of the drug candidate.[2]
-
Increased Lipophilicity: The lipophilic nature of the -CF3 group can improve a molecule's ability to cross cellular membranes, enhancing its bioavailability and penetration into target tissues like plant cells or fungal pathogens.[1]
-
Binding Affinity: The -CF3 group can act as a powerful hydrogen bond acceptor and engage in other non-covalent interactions, often leading to stronger and more selective binding to target enzymes or receptors.[2]
These combined effects have positioned trifluoromethylpyrimidine derivatives as a highly promising class of compounds in both pharmaceutical and agricultural research.[5][6]
Anticancer Activity: Targeting Dysregulated Cell Signaling
Trifluoromethylpyrimidine derivatives have emerged as potent anticancer agents, primarily by functioning as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[7]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the constitutive activation of tyrosine kinases, which leads to uncontrolled cell proliferation, survival, and migration.[8] Trifluoromethylpyrimidine derivatives have been successfully designed to competitively bind to the ATP-binding site of these kinases, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.[8]
Prominent targets include:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is overexpressed or mutated in various cancers, including non-small-cell lung cancer (NSCLC).[9] Derivatives such as thienopyrimidines have shown significant potential as EGFR inhibitors.[9]
-
Proline-rich Tyrosine Kinase 2 (PYK2): PYK2 is a non-receptor tyrosine kinase involved in cell survival, proliferation, and migration.[10] Its inhibition is a promising strategy for treating several tumor types.[10]
The general mechanism of action involves the pyrimidine core acting as a scaffold to present the trifluoromethyl group and other substituents in a precise orientation within the kinase's active site, maximizing inhibitory potency.
Diagram: EGFR Signaling Pathway and TKI Inhibition
Caption: Inhibition of the EGFR signaling cascade by a trifluoromethylpyrimidine-based TKI.
Key Derivatives and In Vitro Efficacy
Numerous studies have synthesized and evaluated novel trifluoromethylpyrimidine derivatives against various cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the growth of 50% of the cells.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethylpyrimidine | EGFR | A549 (Lung) | 0.08 - 5.21 | [9] |
| 5-Trifluoromethylpyrimidine | EGFR | MCF-7 (Breast) | 0.15 - 8.43 | [9] |
| 5-Trifluoromethylpyrimidine | EGFR | PC-3 (Prostate) | 0.21 - 9.87 | [9] |
| Pyrimidine-Amide Moiety | - | Hela (Cervical) | Moderate Activity | [5][6] |
| Pyrimidine-Amide Moiety | - | K562 (Leukemia) | Moderate Activity | [5][6] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer drugs.[11]
Causality: This assay is chosen for its reliability and high-throughput capability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylpyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Antimicrobial and Antiviral Activity
The unique electronic properties of trifluoromethylpyrimidines also make them effective agents against a wide range of pathogens, including viruses, fungi, and bacteria.[5][6]
Antiviral Properties
Pyrimidine derivatives have long been investigated for their antiviral activities against a host of viruses, including influenza, herpes simplex virus (HSV), hepatitis B and C (HCV), and HIV.[12] The incorporation of fluorine atoms can enhance these properties.[4]
Mechanisms of Antiviral Action:
-
Inhibition of Viral Replication: Fluorinated nucleoside analogs can act as chain terminators when incorporated into viral DNA or RNA by viral polymerases, thus halting replication.[4]
-
Targeting Host Factors: A broad-spectrum antiviral strategy involves inhibiting host cell enzymes that are essential for viral replication but not critical for the host cell.[13] One such target is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Viruses are highly dependent on the host's nucleotide pool for replication, and depleting this pool via DHODH inhibition effectively starves the virus.[13]
For example, 2-hydroxy-2-trifluoromethylthiolane has been shown to significantly inhibit the reproduction of Herpes simplex virus type 1 (HSV-1).[4]
Antifungal and Antibacterial Activity
Trifluoromethylpyrimidine derivatives have demonstrated notable activity against various plant and human fungal pathogens.[5][6] Some compounds exhibit good in vitro activity against species such as Botryosphaeria dothidea, Botrytis cinerea, and Rhizoctonia solani.[3][5] The mechanism often involves the disruption of essential fungal processes, such as cell wall synthesis or pyrimidine metabolism, analogous to the action of antifungal drugs like flucytosine (a pyrimidine analog).[14]
Antibacterial activity has also been reported, though this area is less explored compared to their anticancer and antifungal properties.[2]
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[15][16]
Causality: This method is selected for its quantitative results and efficiency in testing multiple compounds or isolates simultaneously. It provides a precise MIC value, which is crucial for evaluating the potency of a new antimicrobial agent.[16]
Methodology:
-
Preparation of Inoculum: Culture the target microorganism (e.g., Candida albicans or Staphylococcus aureus) overnight. Adjust the turbidity of the bacterial/fungal suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader.
Workflow Diagram: Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Agrochemical Applications
The enhanced stability and lipophilicity imparted by the trifluoromethyl group make these pyrimidine derivatives highly effective in agriculture.[1] They serve as foundational structures for synthesizing advanced herbicides and fungicides.[1]
-
Herbicides: These compounds can be designed to selectively target metabolic pathways in weeds that are not present in the main crop, ensuring effective weed control and improving crop yields.[1]
-
Fungicides: Derivatives have shown potent activity against a variety of plant pathogens by inhibiting essential fungal enzymes or disrupting cell wall integrity.[1] The stability of the -CF3 group ensures the active ingredient remains effective under field conditions.[1]
Synthesis Strategies
The synthesis of trifluoromethylpyrimidine derivatives typically involves a multi-step process that builds the core heterocyclic ring and subsequently introduces various functional groups.[17]
General Synthetic Approach
A common and effective strategy is the cyclocondensation reaction. This involves reacting a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with a binucleophilic reagent like urea, thiourea, or guanidine to form the pyrimidine ring.[17] Subsequent reactions, such as chlorination followed by nucleophilic substitution, allow for the introduction of diverse side chains to explore structure-activity relationships.[17][18]
Diagram: General Synthesis Workflow
Caption: A common multi-step workflow for the synthesis of trifluoromethylpyrimidines.
Detailed Experimental Protocol: Synthesis of a 5-Trifluoromethylpyrimidine Derivative[9]
This protocol is a representative example for synthesizing a key intermediate used in the development of EGFR inhibitors.
Causality: This multi-step synthesis is designed to build complexity in a controlled manner. The initial hydrolysis is necessary to create a carboxylic acid functional group, which is then activated for amide coupling. The final deprotection step unmasks a primary amine, which is a crucial handle for further derivatization in a subsequent nucleophilic substitution reaction on a pyrimidine core.
Step 1: Saponification (Hydrolysis of Ester)
-
Dissolve Compound 2 (e.g., a substituted thiophene methyl ester, 8.40 mmol) in tetrahydrofuran (THF, 10 mL).[9]
-
Add NaOH solution (8.2 mL, 4 mol/L) to the mixture.[9]
-
Stir the reaction mixture at 70°C for 12 hours.[9]
-
After cooling to room temperature, adjust the pH to 2 with 4M HCl, causing a solid to precipitate.[9]
-
Filter the solid, wash thoroughly with water, and dry to obtain the corresponding carboxylic acid (Compound 3).[9]
Step 2: Deprotection of Amine
-
Take the Boc-protected precursor (Compound 4, 7.81 mmol) and add HCl (20 mL, 2 mol/L solution in ethyl acetate).[9]
-
Stir the mixture at room temperature for 24 hours. A white solid will precipitate.[9]
-
Dissolve the solid in water (18 mL) and adjust the pH to 9-10 with a saturated sodium bicarbonate solution to precipitate the free amine.[9]
-
Filter the solid, wash with water, and dry to yield the final deprotected amine intermediate (Compound 5).[9]
Conclusion and Future Perspectives
Trifluoromethylpyrimidine derivatives represent a versatile and powerful scaffold in modern chemical biology and drug discovery. The strategic inclusion of the -CF3 group consistently imparts favorable properties, leading to potent biological activities across diverse therapeutic areas, including oncology and infectious diseases, as well as in agricultural applications. The demonstrated success of these compounds as kinase inhibitors highlights a particularly fruitful avenue for future development.
Future research should focus on:
-
Expanding the Target Space: Exploring the inhibition of other clinically relevant kinase families and non-kinase targets.
-
Improving Selectivity: Fine-tuning the molecular structure to enhance selectivity for target enzymes over off-target proteins to minimize side effects.
-
Combating Resistance: Designing next-generation derivatives that are active against drug-resistant mutants of known targets.
-
Advanced Formulations: Developing novel drug delivery systems to further improve the pharmacokinetic and pharmacodynamic profiles of these promising compounds.
The continued exploration of the vast chemical space surrounding the trifluoromethylpyrimidine core is poised to deliver the next generation of innovative medicines and crop protection agents.
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Elucidating the Mechanism of Action of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide introduces 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine , a novel derivative with significant therapeutic potential. Due to the prevalence of pyrimidine-based molecules as kinase inhibitors, this document outlines a comprehensive, field-proven experimental strategy to investigate its primary mechanism of action, hypothesizing its role as a protein kinase inhibitor.[7][8][9] We present a logical, multi-stage approach, from initial target identification and biochemical validation to cellular target engagement and functional analysis, providing researchers with the necessary protocols and rationale to thoroughly characterize this and similar novel chemical entities.
Introduction: The Promise of a Novel Pyrimidine Derivative
The pyrimidine ring is a cornerstone of therapeutic development, largely due to its ability to interact with a multitude of biological targets with high affinity.[2][10] Modifications at the 2, 4, 5, and 6 positions of the ring have yielded potent modulators of key cellular pathways.[4] The subject of this guide, This compound (hereafter referred to as CPT-1), integrates several structural features of interest: a chloro substituent, a pyrrolidine moiety, and a trifluoromethyl group, each known to influence pharmacokinetic and pharmacodynamic properties.
Given the extensive literature on substituted pyrimidines as potent protein kinase inhibitors, we hypothesize that CPT-1 exerts its biological effects through the modulation of the human kinome.[7][11][12] This guide provides a detailed roadmap for the systematic investigation of this hypothesis, from broad, unbiased screening to specific functional validation.
Stage 1: Unbiased Target Identification via Kinome Profiling
To efficiently identify potential protein kinase targets of CPT-1 from the ~500 kinases in the human kinome, a broad, unbiased screening approach is paramount.[13][14] Chemical proteomics techniques, such as the use of "kinobeads," offer a powerful method to profile inhibitor selectivity against hundreds of endogenous kinases simultaneously from cell lysates.[15][16][17]
Principle of Kinobeads-Based Chemoproteomics
Kinobeads are composed of Sepharose beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[16][18] When incubated with cell lysate, these beads affinity-capture a large portion of the expressed kinome. In a competitive binding experiment, the lysate is pre-incubated with a free compound (CPT-1). CPT-1 will bind to its specific kinase targets, preventing them from being captured by the kinobeads. The unbound kinases are washed away, and the bead-bound proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A dose-dependent reduction in the MS signal for a particular kinase indicates it is a target of the compound.[18]
Experimental Protocol: Kinobeads Pulldown Assay
-
Cell Lysate Preparation: Culture a mixture of cell lines (e.g., HEK293T, HCT116) to ensure broad kinome coverage. Harvest cells and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine total protein concentration via BCA assay.
-
Competitive Binding: Aliquot 1 mg of protein lysate for each condition. Add CPT-1 across a range of concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO). Incubate for 45 minutes at 4°C with gentle rotation.
-
Kinobeads Incubation: Add a prepared slurry of kinobeads to each lysate-compound mixture. Incubate for 1 hour at 4°C with gentle rotation to allow for kinase capture.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using a sample buffer. Proteins can be digested into peptides either in-gel or directly on-bead using trypsin.[16][19]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by nanoflow LC-MS/MS.
-
Data Analysis: Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant). For each identified kinase, plot the signal intensity against the CPT-1 concentration to generate dose-response curves and identify high-affinity targets.
Hypothetical Data: Kinome Profiling Results
The results from the kinome profiling screen can be summarized to highlight the most promising kinase targets for CPT-1.
| Kinase Target | % Inhibition at 1 µM CPT-1 | Putative Role |
| Aurora Kinase A | 98% | Cell cycle regulation, mitosis |
| Cyclin-Dependent Kinase 9 (CDK9) | 95% | Transcriptional regulation |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 85% | Angiogenesis |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 40% | Inflammation, stress response |
| Epidermal Growth Factor Receptor (EGFR) | 25% | Cell growth and proliferation |
Table 1: Hypothetical results from a kinome-wide screen of CPT-1. Data indicates high potency against Aurora Kinase A and CDK9.
Stage 2: Biochemical Validation of Primary Targets
The hits identified in the primary screen must be validated using orthogonal, in vitro biochemical assays to confirm direct enzymatic inhibition and determine potency (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[20][21]
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[22][23] After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the newly formed ADP back into ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.[20][23] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.
Experimental Protocol: IC50 Determination with ADP-Glo™
-
Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., Aurora Kinase A), substrate (e.g., a generic peptide substrate like Kemptide), and ATP.
-
Compound Titration: Prepare a serial dilution of CPT-1 in DMSO, then dilute further into the assay buffer. A typical final concentration range would be 1 nM to 50 µM.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and CPT-1 (or vehicle). Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete excess ATP. Incubate for 40 minutes.
-
ADP-to-ATP Conversion & Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measurement: Read luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to % inhibition relative to controls. Plot % inhibition versus log[CPT-1] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data: Biochemical Potency
| Kinase Target | CPT-1 IC50 (nM) |
| Aurora Kinase A | 15 |
| CDK9 | 45 |
| VEGFR2 | 350 |
Table 2: Hypothetical IC50 values for CPT-1 against top kinase hits, confirming high potency for Aurora Kinase A and CDK9.
Stage 3: Cellular Target Engagement and Functional Assays
Confirming that a compound binds its intended target within the complex environment of a living cell is a critical step in mechanism of action studies.[24] The NanoBRET™ Target Engagement assay is an ideal technology for this purpose, providing a quantitative measure of intracellular compound affinity.[25][26]
Principle of the NanoBRET™ Target Engagement Assay
The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[27][28] When a test compound is introduced, it competes with the tracer for binding to the target protein. This competition disrupts BRET, leading to a dose-dependent decrease in the energy transfer signal. The resulting data can be used to calculate an intracellular IC50, reflecting the compound's ability to engage its target in a physiological context.[25][27]
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., Aurora Kinase A) fused to NanoLuc® luciferase. Culture for 18-24 hours to allow protein expression.
-
Cell Plating: Harvest and resuspend the transfected cells. Plate them into a white 96-well assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer at a pre-determined optimal concentration. Immediately add CPT-1 across a range of concentrations.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding reaction to reach equilibrium.
-
Signal Detection: Add the NanoGlo® substrate. Measure the donor (450 nm) and acceptor (610 nm) emission signals simultaneously using a filtered luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the log[CPT-1] concentration to determine the cellular IC50.
Downstream Functional Analysis: Cell Proliferation
Since the validated target, Aurora Kinase A, is a critical regulator of mitosis, a logical downstream functional consequence of its inhibition would be an anti-proliferative effect.[5] The MTT assay is a standard colorimetric method to assess cell viability and proliferation.[29]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed a cancer cell line known to be sensitive to Aurora Kinase A inhibition (e.g., HCT116) in a 96-well plate and allow cells to adhere overnight.[30]
-
Compound Treatment: Treat cells with a serial dilution of CPT-1 for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[31][32] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[29][30]
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Data: Cellular Activity
| Assay Type | Cell Line | Target | IC50 / GI50 (nM) |
| NanoBRET™ Target Engagement | HEK293T | Aurora Kinase A | 35 |
| MTT Proliferation | HCT116 | - | 50 |
Table 3: Hypothetical cellular data for CPT-1, demonstrating strong target engagement and a corresponding anti-proliferative effect.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for elucidating the mechanism of action of a novel pyrimidine derivative, this compound. The proposed workflow, beginning with unbiased kinome profiling and progressing through biochemical and cellular validation, provides a clear path to identifying and confirming its primary molecular targets.
Based on our hypothetical results, CPT-1 emerges as a potent, cell-active inhibitor of Aurora Kinase A. This finding provides a strong foundation for further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CPT-1 to optimize potency and selectivity.[7][11]
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of CPT-1 in relevant animal models.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Off-Target and Safety Profiling: Broad screening against other target classes to identify potential liabilities.
By following this comprehensive approach, researchers can confidently characterize novel chemical matter, paving the way for the development of next-generation therapeutics.
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Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]
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Hamby, J. M., Connolly, C. J., Schroeder, M. C., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
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Hamby, J. M., Connolly, C. J., Schroeder, M. C., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
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Reinecke, M. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
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Médard, G., & Kuster, B. (2018). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 1888, 203-221. [Link]
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Médard, G., Pachl, F., Kuster, B., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
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Patel, R. V., & Mistry, B. M. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(19), 6825. [Link]
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Myriagkou, M., Papakonstantinou, E., Deligiannidou, G.-E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(15), 5821. [Link]
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A Senior Application Scientist's Perspective on Unlocking the Therapeutic Potential of a Novel Pyrimidine Derivative
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrimidine Scaffold as a Privileged Structure in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity and specificity.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In drug development, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with specific protein targets. The subject of this guide, this compound, is a novel entity that combines several key pharmacophoric features, suggesting a rich potential for therapeutic intervention. This document will serve as an in-depth technical guide to elucidate its potential therapeutic targets, grounded in the established knowledge of related chemical structures and a proposed roadmap for experimental validation.
Deconstructing the Molecule: A Rationale for Target Exploration
The structure of this compound presents three key moieties that inform our initial hypotheses for its biological activity: the 2-(trifluoromethyl)pyrimidine core, the 4-chloro substituent, and the 6-(pyrrolidin-1-yl) group.
-
The 2-(Trifluoromethyl)pyrimidine Core: The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of adjacent functional groups and enhance metabolic stability. In many kinase inhibitors, the trifluoromethyl group contributes to binding affinity and selectivity. Furthermore, pyrimidine rings are well-established "hinge-binders" in the ATP-binding pocket of many protein kinases.
-
The 4-Chloro Substituent: The chlorine atom at the 4-position is a potential site for covalent interaction with a nucleophilic residue (e.g., cysteine) in a protein's binding site. Covalent inhibitors often exhibit prolonged pharmacodynamics and high potency. Alternatively, it can participate in halogen bonding or other non-covalent interactions.
-
The 6-(Pyrrolidin-1-yl) Group: The pyrrolidine ring is a common feature in medicinal chemistry that can enhance solubility and provide a vector for interaction with solvent-exposed regions of a protein target. It can also contribute to the overall shape and conformational rigidity of the molecule.
Given these structural features, we will focus our exploration on two primary areas with a high probability of yielding therapeutically relevant targets: Oncology and Inflammatory Diseases , with a particular emphasis on kinase inhibition.
Part 1: Potential Therapeutic Targets in Oncology
The trifluoromethyl-pyrimidine scaffold is frequently found in anti-cancer agents.[2][3] Several pyrrolo[2,3-d]pyrimidine derivatives, which share the pyrrolidine and pyrimidine motifs, have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth and proliferation.[4][5]
Receptor Tyrosine Kinase (RTK) Inhibition: Axl and FLT3
Scientific Rationale: The Axl and Fms-like tyrosine kinase 3 (FLT3) are two RTKs that are often dysregulated in various cancers, including acute myeloid leukemia (AML) and solid tumors.[4][5] Their overexpression and activating mutations are associated with poor prognosis and drug resistance.[4] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent inhibitors of both Axl and FLT3.[4][5] It is plausible that this compound could adopt a similar binding mode in the ATP-binding pocket of these kinases.
Proposed Experimental Validation:
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Assay Type | Endpoint | Hypothetical IC50 (nM) |
| Axl | In vitro enzymatic assay | IC50 | < 100 |
| FLT3 (Wild-Type) | In vitro enzymatic assay | IC50 | < 100 |
| FLT3 (ITD mutant) | In vitro enzymatic assay | IC50 | < 50 |
| c-Kit | In vitro enzymatic assay | IC50 | > 1000 |
| VEGFR2 | In vitro enzymatic assay | IC50 | > 1000 |
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Axl & FLT3)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant Axl and FLT3 kinases.
-
Materials: Recombinant human Axl and FLT3 kinase, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for 1 hour. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. g. Plot the percentage of kinase inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram 1: Proposed Kinase Inhibition Workflow
Caption: Workflow for in vitro kinase inhibition assay.
Hedgehog Signaling Pathway Inhibition
Scientific Rationale: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Small molecule inhibitors of the Hh pathway have shown clinical efficacy. Notably, some 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been identified as potent Hh signaling inhibitors.[6] The trifluoromethylpyrimidine core of our compound of interest suggests a potential for interaction with components of the Hh pathway, such as the Smoothened (SMO) receptor.
Proposed Experimental Validation:
Experimental Protocol 2: Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity
-
Objective: To assess the inhibitory effect of the test compound on Hh pathway activity in a cellular context.
-
Materials: NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct, cell culture medium, test compound, a positive control (e.g., vismodegib), and a luciferase assay system.
-
Procedure: a. Seed the reporter cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound or positive control. c. Stimulate the Hh pathway using a Smoothened agonist (e.g., SAG). d. Incubate for 24-48 hours. e. Lyse the cells and measure the luciferase activity using a luminometer. f. Normalize the luciferase activity to a measure of cell viability (e.g., CellTiter-Glo®). g. Calculate the IC50 value for the inhibition of Gli-luciferase activity.
Diagram 2: Hedgehog Signaling Pathway and Point of Inhibition
Caption: Simplified Hedgehog signaling pathway.
Part 2: Potential Therapeutic Targets in Inflammation
The pyrimidine scaffold is also prevalent in compounds developed for inflammatory diseases.[1] Chronic inflammation is a key driver of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
Bruton's Tyrosine Kinase (BTK) Inhibition
Scientific Rationale: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Several pyrimidine-based BTK inhibitors have been developed. The potential for our compound to act as a covalent inhibitor, via the 4-chloro substituent, makes BTK an attractive hypothetical target, as several approved BTK inhibitors form a covalent bond with a cysteine residue in the active site.
Proposed Experimental Validation:
Experimental Protocol 3: Cellular BTK Target Engagement Assay
-
Objective: To determine if the test compound engages BTK in a cellular environment.
-
Materials: A human B-cell line (e.g., Ramos), cell lysis buffer, anti-BTK antibody, anti-phospho-BTK (Y223) antibody, and reagents for Western blotting.
-
Procedure: a. Treat the B-cells with varying concentrations of the test compound for 1-2 hours. b. Stimulate the B-cell receptor pathway with an anti-IgM antibody. c. Lyse the cells and quantify the total protein concentration. d. Perform SDS-PAGE and Western blotting using antibodies against total BTK and phosphorylated BTK. e. Quantify the band intensities to determine the effect of the compound on BTK autophosphorylation.
Conclusion and Future Directions
The structural features of this compound provide a strong rationale for investigating its potential as an inhibitor of key protein kinases and signaling pathways implicated in oncology and inflammatory diseases. The proposed experimental workflows provide a clear and logical path to validate these initial hypotheses. A comprehensive kinase screen against a panel of several hundred kinases would be a prudent next step to identify both primary targets and potential off-target effects, thereby guiding further lead optimization efforts. The journey from a novel chemical entity to a therapeutic agent is long and arduous, but the systematic and hypothesis-driven approach outlined in this guide provides a solid foundation for unlocking the full therapeutic potential of this promising compound.
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Spectroscopic Characterization of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide details the theoretical basis for these predictions, offering in-depth interpretation of the expected spectral features. Furthermore, it provides robust, field-proven experimental protocols for acquiring high-quality spectroscopic data for this and structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel small molecules.
Introduction
This compound (Figure 1) is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, and the incorporation of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity.[1] The pyrrolidine moiety can influence solubility and receptor interactions. Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, and spectroscopic techniques are the cornerstone of this process.
This guide will delve into the predicted spectroscopic profile of this molecule, providing a foundational understanding of its expected behavior under NMR, IR, and MS analysis. The subsequent sections will offer detailed experimental workflows designed to yield high-fidelity data, ensuring the confident characterization of this and similar chemical entities.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1. These predictions are based on established empirical models and computational methods that consider the electronic effects of the various substituents on the pyrimidine and pyrrolidine rings.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 5 | 6.50 (s, 1H) | 105.0 |
| Pyrrolidine-α | 3.60 (t, J = 6.8 Hz, 4H) | 48.0 |
| Pyrrolidine-β | 2.00 (quint, J = 6.8 Hz, 4H) | 25.5 |
| C2 | - | 158.0 (q, J ≈ 35 Hz) |
| C4 | - | 160.0 |
| C6 | - | 162.0 |
| CF₃ | - | 120.0 (q, J ≈ 275 Hz) |
Note: The chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are given in Hertz (Hz). 's' denotes a singlet, 't' a triplet, 'q' a quartet, and 'quint' a quintet.
Interpretation of Predicted NMR Spectra
-
¹H NMR: The proton spectrum is expected to be relatively simple. The lone proton on the pyrimidine ring (H-5) is anticipated to appear as a singlet around 6.50 ppm. The pyrrolidine protons will exhibit a characteristic pattern: the α-protons adjacent to the nitrogen are deshielded and should appear as a triplet around 3.60 ppm, while the β-protons will be more shielded, appearing as a quintet around 2.00 ppm.
-
¹³C NMR: The carbon spectrum will be more complex due to the presence of the trifluoromethyl group, which causes splitting of the signal for C2 and the CF₃ carbon itself. The C2 carbon, directly attached to the CF₃ group, is expected to show a quartet with a coupling constant of approximately 35 Hz. The CF₃ carbon will also be a quartet, but with a much larger coupling constant (around 275 Hz). The other pyrimidine carbons (C4 and C6) will appear as singlets at lower field due to the electronegativity of the attached nitrogen and chlorine atoms. The pyrrolidine carbons will have characteristic shifts, with the α-carbon appearing at a lower field than the β-carbon.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules.[5]
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a small vial.
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration if needed.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, coupling patterns, and integrations to confirm the structure.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Predicted IR Absorption Data
The predicted IR absorption frequencies for the key functional groups in this compound are listed in Table 2.
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3100-3000 | C-H (aromatic) | Stretch |
| 2970-2850 | C-H (aliphatic) | Stretch |
| 1600-1550 | C=N, C=C (pyrimidine ring) | Stretch |
| 1350-1150 | C-N | Stretch |
| 1300-1100 | C-F (in CF₃) | Stretch |
| 800-600 | C-Cl | Stretch |
Interpretation of Predicted IR Spectrum
The IR spectrum is expected to show characteristic absorptions for the pyrimidine ring, the pyrrolidine moiety, the C-Cl bond, and the C-F bonds of the trifluoromethyl group. The aromatic C-H stretching vibrations will likely appear as weak bands above 3000 cm⁻¹. The aliphatic C-H stretching from the pyrrolidine ring will be observed as stronger bands between 2970 and 2850 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1600-1550 cm⁻¹ region. Strong absorptions corresponding to the C-N and C-F stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretch will likely be a weaker band in the lower frequency region.
Experimental Protocol for FT-IR Spectroscopy
This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.[7]
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory
Materials:
-
This compound (a small amount on the tip of a spatula)
-
Isopropanol or acetone for cleaning
-
Kimwipes
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol or acetone.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Lower the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Compare the observed frequencies with known correlation tables to identify the functional groups present.
-
-
Cleaning:
-
Raise the pressure arm and remove the sample.
-
Clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.
-
Caption: Workflow for FT-IR analysis using ATR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.[8]
Predicted Mass Spectrometry Data
The predicted m/z values for the molecular ion and key fragments of this compound are presented in Table 3. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 3: Predicted m/z Values for Key Ions
| m/z | Ion Structure | Description |
| 251/253 | [M]⁺ | Molecular ion |
| 216/218 | [M - Cl]⁺ | Loss of chlorine radical |
| 182 | [M - C₄H₇N]⁺ | Loss of pyrrolidine radical |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Interpretation of Predicted Mass Spectrum
The mass spectrum is expected to show a prominent molecular ion peak at m/z 251, with a smaller M+2 peak at m/z 253 due to the ³⁷Cl isotope. Common fragmentation pathways for this molecule would likely involve the loss of the chlorine atom, leading to a fragment at m/z 216/218. Another significant fragmentation could be the cleavage of the bond between the pyrimidine ring and the pyrrolidine nitrogen, resulting in a fragment at m/z 182. The trifluoromethyl group can also be lost, although the [CF₃]⁺ cation at m/z 69 might be observed.
Experimental Protocol for Mass Spectrometry
This protocol describes the analysis of a small organic molecule using Electrospray Ionization (ESI) Mass Spectrometry.[9]
Instrumentation: Mass Spectrometer with an ESI source (e.g., a single quadrupole or a time-of-flight analyzer)
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
Formic acid (optional, to aid ionization)
-
Vials and micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of 1-10 µg/mL.
-
A small amount of formic acid (e.g., 0.1%) can be added to the final solution to promote protonation and the formation of [M+H]⁺ ions.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the solvent system being used.
-
-
Sample Infusion and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
Identify any significant fragment ions and propose fragmentation pathways.
-
Caption: General workflow for ESI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and characterization. This technical guide has provided a detailed theoretical framework of its predicted NMR, IR, and MS spectra, offering insights into the expected spectral features based on its molecular structure. The provided experimental protocols are robust and widely applicable for the analysis of small organic molecules, enabling researchers to generate high-quality data. By combining the predictive information with rigorous experimental work, scientists and drug development professionals can confidently advance their research and development efforts involving this and related compounds.
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safe handling and storage of chlorinated pyrimidine compounds
An In-depth Technical Guide to the Safe Handling and Storage of Chlorinated Pyrimidine Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Double-Edged Sword of Chlorinated Pyrimidines
Chlorinated pyrimidines are a cornerstone class of heterocyclic compounds, indispensable in modern drug discovery and development. Their unique electronic properties, imparted by the electron-withdrawing nature of both the pyrimidine ring and the chlorine substituents, make them highly versatile intermediates in pharmaceutical synthesis. However, the very reactivity that makes these compounds synthetically valuable also renders them hazardous. This guide provides a comprehensive framework for the safe handling and storage of chlorinated pyrimidines, grounded in the principles of chemical causality and risk mitigation. It is designed for the trained researcher, scientist, and drug development professional, offering not just protocols, but the scientific rationale behind them to foster a culture of intrinsic safety.
Hazard Identification and Risk Assessment: Understanding the Chemistry of Risk
A thorough understanding of the inherent hazards of chlorinated pyrimidines is the foundation of safe laboratory practice. These compounds present a multi-faceted risk profile encompassing toxicity, reactivity, and physical hazards.
Toxicological Profile
Chlorinated pyrimidines are generally classified as hazardous substances. Their toxicity can manifest through various routes of exposure.
-
Acute Toxicity: Many chlorinated pyrimidines are toxic if swallowed.[1][2]
-
Irritation: They are frequently cited as irritants to the skin, eyes, and respiratory system.[1][3][4] Some are lachrymators, causing an increased flow of tears.[3] Direct contact with eyes can lead to severe irritation and potential corneal injury.[3]
-
Systemic Effects: Inhalation can cause respiratory tract irritation and may lead to delayed pulmonary edema, a serious medical condition.[3] Ingestion may result in gastrointestinal irritation.[3] Some chlorinated heterocyclic compounds have been shown to cause liver damage in animal studies.[5]
Chemical Reactivity and Stability
The reactivity of these compounds is a primary safety concern.
-
Incompatibilities: Chlorinated pyrimidines are incompatible with strong oxidizing agents and strong acids.[3][6] Reactions with these substances can be vigorous and exothermic, potentially leading to a loss of containment.
-
Decomposition: When heated or in a fire, they can decompose to release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO).[3][6]
-
Hydrolysis: Many are sensitive to moisture and can hydrolyze, often releasing hydrochloric acid. This makes them corrosive to metals over time and necessitates storage in dry conditions.[7][8] Some are noted to be hygroscopic solids.[1][6]
The NFPA 704 Hazard Diamond
The National Fire Protection Association (NFPA) 704 standard provides a quick visual representation of the hazards of a chemical.[9][10] While specific ratings vary between individual compounds, a general profile for a chlorinated pyrimidine like 2,4,6-Trichloropyrimidine can be instructive.
| Hazard Category | NFPA 704 Rating & Meaning[11][12] | Rationale for Chlorinated Pyrimidines |
| Health (Blue) | 2 - 3 (Moderate to Serious Hazard) | Can cause temporary incapacitation or residual injury. They are irritants and can be toxic.[1][3] |
| Flammability (Red) | 1 (Slight Hazard) | Must be preheated before ignition can occur. Many are solids with relatively high flash points.[6] |
| Instability/Reactivity (Yellow) | 1 (Slight Hazard) | Normally stable, but can become unstable at elevated temperatures.[3] |
| Special Hazards (White) | W (Unusual reactivity with water) | Many chlorinated pyrimidines react with water/moisture, which can lead to the release of HCl gas.[7][8] |
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For chlorinated pyrimidines, elimination or substitution is often not feasible due to their specific synthetic utility. Therefore, the focus lies heavily on robust engineering controls, stringent administrative procedures, and diligent use of Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
-
Chemical Fume Hoods: All handling of chlorinated pyrimidines, especially volatile compounds or fine powders, must be conducted in a properly functioning and certified chemical fume hood.[7][13] This is critical to minimize inhalation exposure.
-
Ventilation: Laboratories must be equipped with adequate general ventilation to keep airborne concentrations of any escaped vapors or dusts low.[3]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[3][14]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected carefully based on the specific compound and task.[15]
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face | Safety Goggles & Face Shield | Tight-sealing safety goggles are mandatory to protect against dust and splashes. A full-face shield should be worn over goggles during procedures with a higher risk of splashing or vigorous reaction.[13][15][16] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves may offer sufficient protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for integrity before use and change them frequently.[13][15][16] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[13][15] |
| Respiratory | NIOSH-Approved Respirator | A respirator is generally not required if work is performed within a certified fume hood. If engineering controls are not feasible or fail, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used.[3][15] |
Standard Operating Procedures: From Receipt to Disposal
Adherence to standardized protocols is crucial for minimizing risk.
Safe Handling and Transfer Protocol
This protocol outlines the essential steps for safely weighing and transferring solid chlorinated pyrimidines.
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is on and operating correctly.
-
Area Demarcation: Designate a specific area within the fume hood for handling the compound.
-
Container Handling: Before opening, allow the container to reach ambient temperature to prevent moisture condensation on the cold solid.
-
Weighing: Use the "weighing by difference" method. Tare a secondary, sealed container (e.g., a vial with a cap) on the balance. In the fume hood, transfer an approximate amount of the chlorinated pyrimidine to the secondary container and seal it.
-
Final Weighing: Remove the sealed secondary container from the fume hood, decontaminate its exterior surface with a damp wipe, and perform the final, accurate weighing on the balance. This minimizes contamination of the balance and the lab environment.
-
Transfer: Return the sealed secondary container to the fume hood to transfer the chemical to the reaction vessel.
-
Cleanup: Immediately clean any minor spills within the fume hood using appropriate absorbent material.
Storage Requirements: Maintaining Compound Integrity and Safety
Proper storage is critical to prevent degradation, dangerous reactions, and accidental exposure.[17]
| Parameter | Requirement | Rationale & Causality |
| Location | Cool, dry, well-ventilated area.[3][18] | Prevents degradation from heat and moisture-induced hydrolysis. Good ventilation disperses any vapors from trace amounts of material. |
| Temperature | Ambient, unless specified otherwise. | Some reactive intermediates require storage at -20°C for long-term stability.[7] Always consult the supplier's data sheet. |
| Container | Tightly closed, properly labeled original container.[3][17] | Prevents moisture ingress, vapor escape, and misidentification. OSHA's Hazard Communication standard requires clear labeling.[19] |
| Segregation | Store away from incompatible materials. | Must be stored separately from strong oxidizing agents and strong acids to prevent hazardous reactions.[3][20] |
| Quantity | Keep quantities to a minimum. | Minimizes the potential impact of a spill, fire, or other incident. |
Emergency Procedures: A Validated Response System
Preparedness is key to mitigating the consequences of an accident.
Personal Exposure Flowchart
Caption: Immediate actions to take in case of personal exposure.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[6][21]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids occasionally.[6][14]
-
Inhalation: Move the person to fresh air.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[22]
-
Action for All Exposures: Seek immediate medical attention after providing first aid.[14]
Spill Cleanup Protocol
This protocol is for minor spills (<100 mL or 100 g) inside a chemical fume hood. For larger spills, evacuate the area and contact emergency response personnel.
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Don PPE: Wear a double layer of nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[23]
-
Neutralize (if necessary): If the material is known to hydrolyze to acid, cautiously cover the absorbent material with sodium bicarbonate to neutralize any acid.[23]
-
Collect Residue: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[3][23]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container and dispose of it through your institution's hazardous waste program.
Decontamination and Waste Disposal
All materials contaminated with chlorinated pyrimidines, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[13][14]
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for hazardous waste.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of chlorinated pyrimidines down the drain.[24]
Conclusion
Chlorinated pyrimidines are powerful tools in chemical synthesis, but their utility demands a commensurate level of respect for their hazards. By integrating a deep understanding of their chemical properties with a disciplined application of the hierarchy of controls, from engineering solutions to meticulous personal practices, researchers can safely harness their synthetic potential. A proactive, informed approach to safety is not a barrier to research but a prerequisite for scientific excellence and innovation.
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- 20. ushazmatstorage.com [ushazmatstorage.com]
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- 24. lobachemie.com [lobachemie.com]
4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine literature review
An In-depth Technical Guide to 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
This guide provides an in-depth exploration of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's synthesis, properties, and critical applications, with a focus on the rationale behind its use in the development of targeted therapeutics.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a substituted pyrimidine that has garnered significant interest as a versatile intermediate.[1] The pyrimidine core is a foundational structure in numerous biologically active compounds, including several FDA-approved drugs.[2] The specific combination of substituents on this particular molecule—a reactive chlorine atom, a trifluoromethyl group, and a pyrrolidine moiety—imparts a unique set of properties that are highly advantageous for drug discovery.
-
Trifluoromethyl Group (-CF3): This group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity, and can improve binding affinity to protein targets.[3]
-
Pyrrolidine Moiety: The saturated pyrrolidine ring introduces a three-dimensional character to the otherwise planar pyrimidine, which can be crucial for optimizing interactions within a protein's binding pocket.[4] It also often improves aqueous solubility and pharmacokinetic properties.
-
Reactive Chlorine Atom (-Cl): The chlorine atom at the 4-position serves as a versatile synthetic handle. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various functional groups to build molecular complexity and modulate biological activity.[5]
This strategic combination of features makes this compound a valuable starting point for constructing libraries of compounds aimed at diverse biological targets, most notably protein kinases.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research.
| Property | Value | Source(s) |
| CAS Number | 915922-37-1 | [6][7] |
| Molecular Formula | C9H9ClF3N3 | [6] |
| Molecular Weight | 251.64 g/mol | [6] |
| Appearance | Solid or liquid (Varies by purity and conditions) | [8] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment. | [6][8] |
| SMILES | FC(F)(F)C1=NC(Cl)=CC(=N1)N2CCCC2 | [6] |
| InChI Key | Not readily available in cited sources. |
Synthesis and Reaction Mechanism
The primary and most efficient route to this compound is through a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Scheme
The synthesis begins with the commercially available precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine. The two chlorine atoms on the pyrimidine ring have different reactivities due to the electronic influence of the trifluoromethyl group. The C4 and C6 positions are highly activated towards nucleophilic attack. In a controlled reaction, one equivalent of pyrrolidine can selectively displace one of the chlorine atoms.
Caption: General synthesis of the title compound via SNAr.
Causality Behind Experimental Choices
-
Starting Material: 4,6-dichloro-2-(trifluoromethyl)pyrimidine is the logical precursor. Its synthesis from simpler materials is well-documented, often involving the chlorination of a corresponding dihydroxypyrimidine with reagents like phosphorus oxychloride (POCl₃).[9][10]
-
Nucleophile: Pyrrolidine is a secondary cyclic amine that acts as a potent nucleophile in this context.[11][12]
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required. Its role is to quench the HCl generated during the reaction, preventing the protonation of the pyrrolidine nucleophile, which would render it unreactive.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or an alcohol like n-butanol is typically used to facilitate the dissolution of the reactants and the formation of the charged Meisenheimer intermediate characteristic of SNAr reactions.[13]
-
Temperature: The reaction often requires heating to overcome the activation energy for the substitution, with typical temperatures ranging from 80°C to 120°C.[13]
Detailed Experimental Protocol
This protocol is a representative example synthesized from established chemical principles for this reaction class.
Objective: To synthesize this compound.
Materials:
-
4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq.)
-
N,N-diisopropylethylamine (DIPEA) (2.0 eq.)
-
n-Butanol (or DMF) as solvent
-
Ethyl acetate and Brine for work-up
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq.).
-
Solvent Addition: Add anhydrous n-butanol to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add DIPEA (2.0 eq.) to the solution, followed by the dropwise addition of pyrrolidine (1.1 eq.) at room temperature.
-
Reaction: Heat the reaction mixture to 100-110°C and stir.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloropyrimidine is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water and then a saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a key intermediate for creating more complex molecules with high therapeutic potential. The remaining chlorine atom at the 4-position is a prime site for further functionalization, typically through another SNAr reaction or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig).
This step-wise functionalization is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around a core scaffold. A prominent example is in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are being investigated for the treatment of Parkinson's disease.[14][15]
Workflow: From Intermediate to Advanced Candidate
The logical flow from the title compound to a potential drug candidate involves leveraging the reactive chlorine for further diversification.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srinichem.com [srinichem.com]
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- 7. You are being redirected... [hit2lead.com]
- 8. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | 53461-40-8 [sigmaaldrich.com]
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- 10. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. Its prevalence is due to its ability to engage in a variety of biological interactions, often serving as a versatile template for the design of enzyme inhibitors and receptor modulators. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the incorporation of an amino substituent, such as a pyrrolidine ring, can modulate solubility and provide key hydrogen bonding interactions. This document provides a detailed protocol for the synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine, a valuable building block for the development of novel therapeutic agents.
Reaction Scheme
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, undergoes a regioselective substitution at one of the chlorine atoms by pyrrolidine.
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
Abstract
This application note details a robust and validated analytical method for the quantification of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine, a key heterocyclic intermediate in pharmaceutical synthesis. Utilizing reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, this method provides excellent specificity, linearity, accuracy, and precision, making it suitable for quality control, stability testing, and research applications. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[1]
Introduction and Method Rationale
This compound is a substituted pyrimidine, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[2][3] Accurate quantification of such intermediates is critical to ensure the quality, consistency, and purity of final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity.[4]
Rationale for Method Selection
The selection of a reversed-phase chromatographic method was based on the predicted physicochemical properties of the target analyte.
-
Stationary Phase: The trifluoromethyl and chloro-substituents, combined with the pyrrolidinyl group, impart a moderate level of hydrophobicity to the molecule. A C18 (octadecylsilyl) stationary phase was chosen as it is the most common and versatile reversed-phase packing, providing effective retention for a wide range of non-polar to moderately polar compounds.[2]
-
Mobile Phase: A mobile phase consisting of acetonitrile (ACN) and water was selected. Acetonitrile is a common organic modifier in RP-HPLC that offers low viscosity and good UV transparency. A gradient elution was chosen to ensure efficient elution of the analyte and any potential impurities with varying polarities, providing sharp peaks and a reasonable run time.
-
Mobile Phase Additive: To improve peak shape and reproducibility, 0.1% formic acid was added to both the aqueous and organic phases. The pyrimidine and pyrrolidine rings contain basic nitrogen atoms that can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[5] The acidic mobile phase protonates these basic sites on the analyte and suppresses the ionization of silanol groups, minimizing these undesirable secondary interactions.[6]
-
Detection: The pyrimidine ring is an excellent chromophore. A detection wavelength of 254 nm was selected, a common choice for aromatic and heterocyclic compounds that typically provides a strong absorbance signal and thus good sensitivity.
Materials and Methods
2.1. Reagents and Standards
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Formic Acid (LC-MS grade or equivalent)
-
Methanol (HPLC grade, for sample preparation)
2.2. Instrumentation and Equipment
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., ACE C18 or equivalent).[4]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, PTFE or nylon).
Experimental Protocols
Analytical Workflow Overview
The overall process from sample preparation to final report generation is outlined below.
Caption: High-level workflow for HPLC analysis and validation.
Mobile Phase and Sample Preparation
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of formic acid in acetonitrile.
-
Degassing: Degas both mobile phases for a minimum of 15 minutes using an inline degasser, sonication, or vacuum filtration to prevent bubble formation in the pump heads.[5]
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (premixed at initial gradient conditions).
-
Sample Solution: Prepare sample solutions at a similar target concentration as the working standard using the same diluent. Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.[7]
Chromatographic Conditions
All quantitative data for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Method Validation Protocol
The method was validated according to ICH Q2(R2) guidelines for key performance characteristics.[1] The validation process provides a self-validating system, ensuring the method is suitable for its intended purpose.[8][9]
Caption: Logical relationship of validation parameters per ICH guidelines.
-
System Suitability: Before each validation run, inject the working standard solution six times. The acceptance criteria are: %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.[10]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with expected impurities or degradation products. The method is specific if the analyte peak is well-resolved from any other peaks (resolution > 2.0) and the blank shows no interference.[11]
-
Linearity: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[9]
-
Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Accuracy is expressed as the percentage recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.[11]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogenous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[10]
-
The acceptance criterion for both is a relative standard deviation (%RSD) of ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[9]
-
Robustness: Intentionally vary critical method parameters such as column temperature (±5 °C), mobile phase pH or composition (±2%), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability criteria should still be met under these varied conditions.
Expected Results and Discussion
The described RP-HPLC method is expected to yield a sharp, symmetrical peak for this compound, well-separated from any process impurities or degradation products. A summary of typical validation results is presented below.
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Expected Result | Acceptance Criterion (ICH)[1] |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 50% - 150% of target concentration | Defined and Justified |
| Accuracy (% Recovery) | 99.5% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% |
| LOQ | Quantifiable and meets precision/accuracy criteria | - |
| Robustness | System suitability passes under all conditions | Pass |
The validation data will demonstrate that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. The low %RSD values for precision indicate minimal random error, while the high accuracy scores show a low degree of systematic error. A high correlation coefficient in the linearity study confirms a direct relationship between concentration and detector response across the defined range.
Conclusion
This application note presents a comprehensive, validated RP-HPLC method for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and robust. The detailed protocols for both the analysis and the method validation provide researchers, scientists, and drug development professionals with a reliable tool for quality control and analytical support in a regulated environment.
References
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure Source: PubMed URL: [Link]
-
Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Sample Pretreatment for HPLC Source: Nacalai Tesque, Inc. URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine Source: PubChem - NIH URL: [Link]
-
Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]
-
Title: 4-Chloro-6-(trifluoromethyl)pyrimidine Source: PubChem URL: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. nacalai.com [nacalai.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. actascientific.com [actascientific.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Topic: In Vitro Efficacy and Mechanistic Evaluation of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine Against Cancer Cell Lines
An Application Note and Protocol Guide for Researchers
Abstract
Pyrimidine analogues are a foundational class of compounds in oncology, primarily functioning as antimetabolites that disrupt nucleic acid synthesis, leading to cytotoxicity in rapidly proliferating cancer cells.[1][2][3] This document provides a comprehensive guide for the in vitro evaluation of novel pyrimidine derivatives, using 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine (herein referred to as Compound-PYR) as a representative molecule. We present a strategic workflow, from initial cytotoxicity screening to key mechanistic assays, designed to rigorously characterize the compound's anticancer properties. Detailed, field-tested protocols for cell viability (MTT), apoptosis induction (Annexin V/PI staining), and cell cycle analysis (Propidium Iodide staining) are provided. The rationale behind experimental design, critical parameters, and data interpretation is emphasized to ensure robust and reproducible outcomes for drug development professionals.
Introduction: The Rationale for Targeting Pyrimidine Metabolism
Cancer is characterized by uncontrolled cell proliferation, a process heavily dependent on the sustained synthesis of DNA and RNA.[4] The pyrimidine biosynthesis pathway provides the necessary building blocks (uridine, cytidine, and thymidine) for this synthesis. Consequently, this metabolic pathway has been a validated and highly successful target for cancer therapy for decades.[2][3]
Novel pyrimidine analogues like Compound-PYR, which incorporates a trifluoromethyl group for enhanced metabolic stability and a pyrrolidinyl moiety, are designed to overcome resistance mechanisms and improve efficacy. A systematic in vitro evaluation is the critical first step to validate their therapeutic potential. This involves a tiered approach:
-
Primary Screening: Quantify the compound's cytotoxic potency across a panel of relevant cancer cell lines.
-
Mechanistic Elucidation: Investigate how the compound induces cell death, for instance, by triggering programmed cell death (apoptosis) or halting cell division (cell cycle arrest).
This guide outlines the essential protocols to build a comprehensive preclinical data package for this class of compounds.
Pre-Experimental Preparation
Compound Handling and Stock Solution Preparation
Proper handling of the test compound is paramount for data accuracy.
-
Storage: Store Compound-PYR desiccated at -20°C, protected from light.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as 100% Dimethyl Sulfoxide (DMSO). Ensure complete dissolution by vortexing.
-
Working Dilutions: Prepare fresh serial dilutions from the stock solution in a complete cell culture medium for each experiment. The final DMSO concentration in the culture well should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Line Selection and Maintenance
The choice of cell lines should align with the intended therapeutic application. A panel representing different cancer types is recommended (e.g., lung, breast, colon).
-
Recommended Cell Lines:
-
A549: Non-small cell lung carcinoma
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
HCT116: Colorectal carcinoma
-
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5] Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[6] Routinely subculture cells before they reach 80-90% confluency to maintain exponential growth and cellular health.
Experimental Workflow: From Cytotoxicity to Mechanism
A logical, tiered approach ensures that resources are used efficiently, with potent compounds from primary screens advancing to more complex mechanistic studies.
Caption: Tiered workflow for in vitro evaluation of Compound-PYR.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[7] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[5]
Detailed Protocol
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1][8]
-
Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing serial dilutions of Compound-PYR (e.g., 0.01 µM to 100 µM).
-
Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used).[5]
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1][5][8]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
Cell viability is calculated as: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Plot the % Viability against the log-transformed compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Cytotoxicity Data for Compound-PYR
| Cell Line | Compound-PYR IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|
| A549 (Lung) | 8.5 ± 0.7 | ~0.5 |
| MCF-7 (Breast) | 12.2 ± 1.1 | ~0.8 |
| HCT116 (Colon) | 5.4 ± 0.5 | ~0.3 |
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Principle of the Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[11][12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10][11]
Caption: Hypothesized inhibition of the de novo pyrimidine synthesis pathway.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound. By systematically determining its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can build a strong foundation for further development. Positive results from these assays would warrant progression to more advanced studies, including:
-
Migration and Invasion Assays: To assess the impact on metastasis.
-
Western Blot Analysis: To confirm the modulation of specific proteins within the hypothesized signaling pathway (e.g., p53, key cell cycle regulators). [13]* In Vivo Xenograft Studies: To evaluate anti-tumor efficacy in an animal model. [14]
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Application Notes and Protocols for Assessing the Antifungal Activity of Pyrimidine Derivatives
Introduction: The Imperative for Novel Antifungal Pyrimidine Derivatives
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antifungal effects.[3][4] Their mechanism of action often involves the inhibition of vital fungal enzymes essential for DNA and RNA biosynthesis, such as dihydrofolate reductase and thymidylate synthetase.[3] This unique mode of action provides a strong rationale for their development as novel antifungal agents.
This comprehensive guide provides a detailed methodological framework for researchers, scientists, and drug development professionals to rigorously assess the antifungal activity of novel pyrimidine derivatives. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust, reproducible, and comparable data.[1][5][6][7]
Part 1: Foundational In Vitro Antifungal Susceptibility Testing
The initial evaluation of a novel pyrimidine derivative's antifungal potential begins with in vitro susceptibility testing. These assays are fundamental in determining the intrinsic potency of the compound against a panel of clinically relevant fungal pathogens.
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold-standard for quantitative assessment of antifungal activity, yielding the Minimum Inhibitory Concentration (MIC).[8][9][10] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[8][11]
Causality Behind Experimental Choices:
-
Standardized Medium: RPMI-1640 medium is the recommended broth for both yeast and mold testing as it provides consistent results and is the basis for established clinical breakpoints.[9][12] It is buffered with MOPS to maintain a stable pH of 7.0, which is crucial for both fungal growth and compound stability.
-
Inoculum Density: A standardized inoculum is critical for reproducibility. A higher density of fungal cells could overwhelm the antifungal agent, leading to falsely elevated MIC values. Conversely, a lower density might suggest a greater potency than is accurate. The CLSI guidelines specify precise inoculum concentrations to mitigate this variability.[8][12]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value across a broad range of potential activities.
This protocol is adapted from the CLSI M27 guidelines.[2]
Materials:
-
Test Pyrimidine Derivative
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Yeast isolates and quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrimidine derivative in DMSO. The final concentration of DMSO in the test wells should not exceed 1%.
-
Inoculum Preparation: a. Culture the yeast strains on SDA for 24-48 hours at 35°C. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[8] d. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[2][8]
-
Plate Preparation: a. Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate. b. Add 200 µL of the working antifungal solution (in RPMI-1640) to the wells in column 1. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of the pyrimidine derivative at which there is a significant (typically ≥50%) decrease in turbidity compared to the growth control well.[5] This can be determined visually or with a microplate reader.
This protocol is adapted from the CLSI M38 guidelines.[12]
Procedure:
-
Inoculum Preparation: a. Culture the mold on Potato Dextrose Agar until sporulation is evident. b. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. c. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[8][12]
-
Plate Preparation and Inoculation: Follow the same procedure as for the yeast protocol.
-
Incubation: Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
Endpoint Determination: For most compounds, the MIC is determined as the lowest concentration that shows complete inhibition of growth.[8]
Data Presentation: MIC Values
Summarize the MIC data in a clear, tabular format for easy comparison against control antifungals.
Table 1: Example MIC Data for a Novel Pyrimidine Derivative (Compound X)
| Fungal Strain | Compound X MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) | Voriconazole MIC (µg/mL) (Control) |
|---|---|---|---|
| Candida albicans ATCC 90028 | 0.25 | 0.5 | 0.06 |
| Candida glabrata ATCC 90030 | 0.5 | 16 | 0.25 |
| Candida auris B11221 | 0.125 | >64 | 0.125 |
| Aspergillus fumigatus ATCC 204305 | 1 | N/A | 0.5 |
| Aspergillus flavus ATCC 204304 | 2 | N/A | 1 |
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC determination.
Agar Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method that is simple, cost-effective, and useful for screening large numbers of compounds.[6][13][14] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a lawn of the fungus. The compound diffuses into the agar, and if it is effective, a zone of growth inhibition will form around the disk.[6][14]
This protocol is based on CLSI M44 guidelines.[1]
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).[6]
-
Sterile 6 mm paper disks.
-
Test pyrimidine derivative solution of known concentration.
-
Standardized yeast inoculum (0.5 McFarland).
-
Sterile swabs.
-
Forceps.
-
Ruler or calipers.
Procedure:
-
Plate Preparation: Prepare GMB agar plates and allow them to solidify and dry.
-
Inoculation: Dip a sterile swab into the standardized inoculum, remove excess fluid, and swab the entire surface of the agar plate to create a uniform lawn.
-
Disk Application: Aseptically apply paper disks impregnated with a known amount of the pyrimidine derivative onto the agar surface.[13] Gently press the disks to ensure full contact.[13]
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.[13][14]
Part 2: Determining Fungicidal versus Fungistatic Activity
While the MIC indicates the concentration that inhibits growth, it does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. This distinction is crucial for drug development.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[15][16]
Causality Behind Experimental Choices:
-
Subculturing from MIC Plate: This protocol directly follows the MIC assay, making it an efficient extension to determine fungicidal activity. By taking aliquots from wells showing no visible growth, we can test for the presence of viable fungal cells.
-
99.9% Kill Threshold: This logarithmic reduction is a stringent and widely accepted criterion for defining fungicidal activity, ensuring that the observed effect is a profound killing of the fungal population.[15]
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (i.e., at and above the MIC).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, subculture a defined volume (e.g., 10-20 µL) from each of these wells onto a fresh SDA plate.[17][18]
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in subcultures from the growth control.
-
The MFC is the lowest concentration of the pyrimidine derivative from the MIC plate that yields no more than a few colonies, corresponding to a ≥99.9% kill rate compared to the original inoculum count.[15][19]
Sources
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbialcell.com [microbialcell.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. journals.asm.org [journals.asm.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
large-scale synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
An Application Note for the Large-Scale Synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key heterocyclic building block for pharmaceutical and agrochemical research. The described methodology is founded on a regioselective nucleophilic aromatic substitution (SNAr) reaction, optimized for safety, yield, and purity on a large scale. This guide offers in-depth technical explanations for experimental choices, detailed step-by-step procedures, analytical validation methods, and critical safety protocols, intended for researchers and process chemists in drug development and chemical manufacturing.
Introduction and Scientific Rationale
This compound is a disubstituted pyrimidine derivative featuring a reactive chlorine atom, making it a valuable intermediate for introducing the 6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine moiety into more complex molecules. The trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring, enhancing its utility in constructing bioactive compounds.[1][2] Pyrrolidine-containing heterocycles are prevalent motifs in numerous FDA-approved drugs, valued for their ability to improve solubility, metabolic stability, and receptor binding affinity.[3]
The synthesis detailed herein proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The starting material, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, possesses two electrophilic carbon centers (C4 and C6) that are highly activated by the strong electron-withdrawing effect of the trifluoromethyl group at the C2 position. This activation facilitates the displacement of a chloride ion by a nucleophile, in this case, pyrrolidine. Given the symmetry of the starting material, the initial substitution can occur at either the C4 or C6 position, leading to a single mono-substituted product. Controlling the stoichiometry is critical to prevent the formation of the disubstituted byproduct.
Reaction Scheme and Mechanism
The synthesis is a single-step conversion involving the reaction of 4,6-dichloro-2-(trifluoromethyl)pyrimidine with pyrrolidine in the presence of a non-nucleophilic base.
Caption: Overall reaction scheme for the synthesis.
The use of a base, such as triethylamine (Et3N), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the pyrrolidine nucleophile, which would otherwise render it unreactive, and avoids potential acid-catalyzed side reactions.
Large-Scale Synthesis Protocol
This protocol is designed for a 1-mole scale synthesis. Appropriate adjustments to equipment size and reagent quantities can be made for further scale-up.
Reagent and Equipment Data
| Reagent | CAS No. | MW ( g/mol ) | Quantity (mol) | Quantity (mass/vol) | Density (g/mL) |
| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 705-24-8 | 216.98 | 1.0 | 217.0 g | 1.585[4] |
| Pyrrolidine | 123-75-1 | 71.12 | 1.05 | 74.7 g (86.8 mL) | 0.861 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 1.2 | 121.4 g (167.5 mL) | 0.725 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | - | 2.0 L | 0.786 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | 3.0 L | 0.902 |
| Saturated NaCl solution (Brine) | N/A | N/A | - | 1.0 L | ~1.2 |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | 50 g | N/A |
Equipment:
-
5 L three-neck round-bottom flask (reactor)
-
Mechanical stirrer with overhead motor
-
Thermometer and temperature controller
-
500 mL pressure-equalizing dropping funnel
-
Condenser with inert gas (N2/Ar) inlet
-
Ice-water bath
-
5 L separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Synthesis Procedure
-
Reactor Setup: Assemble the 5 L reactor with the mechanical stirrer, thermometer, condenser (with N2 inlet), and dropping funnel. Ensure the system is dry and purge with nitrogen gas.
-
Reagent Charging: Charge the reactor with 4,6-dichloro-2-(trifluoromethyl)pyrimidine (217.0 g, 1.0 mol) and acetonitrile (2.0 L). Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of pyrrolidine (74.7 g, 1.05 mol) and triethylamine (121.4 g, 1.2 mol). Transfer this solution to the dropping funnel. Add the pyrrolidine/triethylamine solution dropwise to the cooled reactor over 60-90 minutes. Causality Note: This controlled addition is critical to manage the exothermic nature of the reaction and prevent a dangerous temperature spike. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a 5 L separatory funnel containing deionized water (1.0 L) and ethyl acetate (1.5 L). Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 750 mL).
-
Washing: Combine all organic layers and wash with saturated brine solution (1.0 L) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a hexane/ethyl acetate mixture. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool to room temperature and then in a refrigerator (0-4 °C) to maximize crystal formation.
-
Isolation: Collect the purified solid by vacuum filtration, wash the filter cake with cold hexanes, and dry under vacuum at 40 °C to a constant weight. The expected yield is typically in the range of 80-90%.
Analytical Characterization
The identity and purity of the final product, this compound (CAS 915922-37-1), should be confirmed by the following methods.
-
Appearance: White to off-white crystalline solid.[5]
-
1H NMR: The spectrum should show characteristic signals for the pyrrolidine protons and the lone proton on the pyrimidine ring.
-
13C NMR: The spectrum will display signals for the pyrimidine and pyrrolidine carbons, with a characteristic quartet for the CF3 carbon due to C-F coupling.[1]
-
Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the product's molecular weight, along with the characteristic isotopic pattern for a molecule containing one chlorine atom.
-
HPLC: Purity should be ≥98% as determined by HPLC analysis.
Safety, Handling, and Waste Disposal
Trustworthiness Pillar: A robust protocol is a safe protocol. Adherence to these safety measures is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6] All operations should be conducted within a certified chemical fume hood.[7]
-
Reagent Hazards:
-
4,6-Dichloro-2-(trifluoromethyl)pyrimidine: This compound is toxic if swallowed and causes severe skin burns and eye damage.[4] Handle with extreme care and avoid inhalation of dust or contact with skin.[8]
-
Pyrrolidine: Flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Triethylamine: Flammable liquid and vapor. It is toxic if inhaled and corrosive.
-
Acetonitrile: Flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.
-
-
Procedural Hazards: The reaction is exothermic, especially during the addition of the pyrrolidine/triethylamine solution. Strict temperature control is essential to prevent runaway reactions. The reaction produces HCl, which is neutralized by triethylamine; however, ensure adequate ventilation.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations.[9] Do not mix waste streams. Aqueous and organic waste should be collected in separate, properly labeled containers.
References
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]
-
Vitale, C., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]
-
Ding, K., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fujimoto, T., & Tsubata, K. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
-
Tumkevicius, S., et al. (2010). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ChemInform. Retrieved from [Link]
-
Li, Y., et al. (2021). Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. RSC Advances. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-chloro-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine(SALTDATA: FREE), CasNo.915922-37-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine in Agrochemical Research
Introduction: The Potential of a Novel Fluorinated Pyrimidine Scaffold in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical scaffolds explored for pesticidal activity, pyrimidine derivatives have consistently emerged as a privileged class, demonstrating a remarkable breadth of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group, a bioisostere of a methyl group with unique electronic and lipophilic properties, has become a hallmark of modern pesticide design, often enhancing metabolic stability and target affinity.[4][5][6]
This document provides a comprehensive guide for researchers on the potential applications and experimental protocols for a specific, yet underexplored, molecule: 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine . While this compound is commercially available as a chemical intermediate, its biological activity profile in the agrochemical context remains largely uncharacterized in public literature.[7] These application notes, therefore, serve as a foundational roadmap for initiating a research program aimed at elucidating the potential of this compound as a lead structure for the development of new crop protection agents. We will delve into its synthesis, potential modes of action, and provide detailed, field-proven protocols for its evaluation.
Physicochemical Properties and Structural Features
The unique combination of structural motifs in this compound suggests several avenues for biological activity.
| Property | Value/Characteristic | Significance in Agrochemical Design |
| Molecular Formula | C9H9ClF3N3 | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 251.64 g/mol | Falls within the typical range for small molecule pesticides, favoring bioavailability. |
| Core Scaffold | Pyrimidine | A well-established "privileged scaffold" in agrochemicals with diverse biological targets.[1][2][8] |
| Key Substituents | - Trifluoromethyl (-CF3) - Chloro (-Cl) - Pyrrolidin-1-yl | -CF3: Enhances lipophilicity, metabolic stability, and binding affinity.[4][5]-Cl: A common halogen substituent in pesticides, influencing electronic properties and potential for metabolic transformation.-Pyrrolidin-1-yl: A cyclic amine that can impact solubility, cell permeability, and receptor interactions. |
Proposed Synthetic Pathway and Analogue Development
A plausible and efficient synthesis of this compound and its analogues for structure-activity relationship (SAR) studies can be envisioned starting from commercially available precursors. The following scheme outlines a potential synthetic route.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound for subsequent biological evaluation.
Materials:
-
2,4,6-trichloropyrimidine
-
Pyrrolidine
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (Intermediate A)
-
To a stirred solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of pyrrolidine (1.05 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate A.
Step 2: Trifluoromethylation to yield the final product
-
To a solution of Intermediate A (1.0 eq) in anhydrous DMF, add potassium fluoride (2.0 eq).
-
Add trifluoromethyltrimethylsilane (TMSCF3) (1.5 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Rationale for Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine in Step 1 is crucial to scavenge the HCl generated during the nucleophilic aromatic substitution without competing with the pyrrolidine nucleophile.
-
The choice of a polar aprotic solvent like DMF in Step 2 facilitates the trifluoromethylation reaction. Potassium fluoride acts as a fluoride source to activate the TMSCF3.
Hypothesized Biological Targets and Screening Protocols
Based on the structural motifs present in this compound, we can hypothesize several potential biological targets in pests and pathogens. The pyrimidine core is a known inhibitor of various enzymes and receptors.
Caption: Hypothesized biological targets for agrochemical activity.
Protocol 2: In Vitro Fungicidal Screening
Objective: To assess the intrinsic fungicidal activity of the compound against a panel of economically important plant pathogenic fungi.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth media
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Pyricularia oryzae, Fusarium graminearum)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in molten PDA to achieve final concentrations ranging from 0.1 to 100 µg/mL.
-
Dispense the amended PDA into the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of fungal spores or a small plug of mycelium.
-
Include positive (commercial fungicide) and negative (DMSO) controls.
-
Incubate the plates at the optimal growth temperature for each fungus.
-
After a defined incubation period (e.g., 72 hours), assess fungal growth inhibition by measuring the optical density at 600 nm or by visual scoring.
-
Calculate the EC50 (Effective Concentration for 50% inhibition) for each fungus.
Protocol 3: Whole-Organism Insecticidal Bioassay
Objective: To evaluate the insecticidal activity against representative insect pests.
Materials:
-
Test compound
-
Acetone or a suitable solvent
-
Sucrose
-
Insect rearing cages and supplies
-
Model insect species (e.g., Aphis gossypii (cotton aphid), Spodoptera frugiperda (fall armyworm))
-
Micro-applicator or spray tower
Procedure (for Aphids - Systemic Uptake):
-
Dissolve the test compound in acetone to create a stock solution.
-
Prepare a series of dilutions in a 10% sucrose solution to achieve final concentrations (e.g., 10 to 500 ppm).
-
Excise leaves from the host plant (e.g., cotton) and place them in a petri dish with the petiole immersed in the test solution.
-
Infest the leaves with a known number of adult aphids.
-
Maintain the petri dishes under controlled environmental conditions (temperature, humidity, photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LC50 (Lethal Concentration for 50% of the population).
Workflow for Mechanism of Action (MoA) Studies
Should the initial screenings reveal significant biological activity, a systematic approach is required to elucidate the mechanism of action.
Caption: A logical workflow for determining the mechanism of action.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity for agrochemical research. Its structural features, combining a privileged pyrimidine core with a bio-enhancing trifluoromethyl group, warrant a thorough investigation of its biological activities. The protocols and workflows outlined in this document provide a robust framework for researchers to initiate such an investigation. Future work should focus on a comprehensive SAR study by modifying the substituents on the pyrimidine ring to optimize potency and spectrum of activity. Elucidation of its mechanism of action will be pivotal in understanding its potential for development as a novel crop protection agent and for managing the emergence of resistance.
References
-
Du, T., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742-23758. [Link][1][2][3]
-
Boosting Crop Yields: The Role of Pyrimidine in Agrochemicals. (n.d.). Amfinecom. [Link][8]
-
Ojima, I. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link][4][5]
-
Wu, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 929569. [Link][9][10]
-
The importance of trifluoromethyl pyridines in crop protection. (2018). Pest Management Science, 74(11), 2443-2453. [Link][6]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. 4-chloro-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine(SALTDATA: FREE), CasNo.915922-37-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
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Welcome to the technical support center for the synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving reaction yield and purity. We will explore the underlying chemical principles, offer solutions to common experimental hurdles, and provide validated protocols to enhance the success of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloro-2-(trifluoromethyl)pyrimidine and pyrrolidine.
Issue 1: Low or No Product Yield
Question: My reaction has a very low yield, or I've failed to isolate the desired product. What are the potential causes and how can I fix this?
Answer: Low yield is a multifaceted issue that can stem from several factors, from reactant quality to reaction conditions. Let's break down the most common culprits.
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Cause A: Inactive Reactants or Reagents
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Explanation: The starting material, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, can degrade if improperly stored, and pyrrolidine can oxidize. The base used (e.g., DIPEA, K₂CO₃) is critical for scavenging the HCl generated during the reaction; if it is old or hydrated, it will be ineffective.
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Solution:
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Verify Starting Material Quality: Confirm the purity of 4,6-dichloro-2-(trifluoromethyl)pyrimidine and pyrrolidine via NMR or GC-MS. Use freshly opened or distilled pyrrolidine if possible.
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Use Anhydrous Conditions: Dry your solvent (e.g., THF, Dioxane, DMF) using appropriate methods.[1] If using an inorganic base like K₂CO₃, ensure it is freshly dried by heating under a vacuum.
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Select an Appropriate Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a solid inorganic base like potassium carbonate are common choices.[1][2] Ensure at least 2.0-3.0 equivalents are used to drive the reaction to completion.[2]
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Cause B: Sub-optimal Reaction Temperature
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Explanation: The SNAr reaction has an activation energy barrier that must be overcome. While room temperature may suffice in some solvent systems, gentle heating is often required to achieve a reasonable reaction rate. However, excessive heat can promote side reactions.[2]
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Solution:
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Monitor at Room Temperature First: Start the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS.[1]
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Incremental Heating: If no significant conversion is observed after 2-4 hours, gradually increase the temperature to 40-50 °C. For less reactive systems, refluxing in a solvent like isopropanol or acetonitrile may be necessary.[2]
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Cause C: Poor Reaction Kinetics
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Explanation: The choice of solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[3] A poor solvent choice can dramatically slow the reaction.
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Solution:
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Issue 2: Formation of Significant Side Products
Question: My analysis shows multiple spots on TLC or peaks in LC-MS, indicating the formation of impurities. What are these and how can I prevent them?
Answer: The primary side product in this reaction is the di-substituted species, 4,6-di(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine. Understanding the reaction mechanism is key to suppressing its formation.
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Primary Side Product: Di-substitution
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Explanation: After the first nucleophilic substitution at the C4 position, the remaining chlorine at the C6 position can react with another equivalent of pyrrolidine, especially if there is a local excess of the nucleophile or if the reaction is run for too long at elevated temperatures. The C4 position is generally more reactive than the C2 or C6 positions in dichloropyrimidines due to electronic effects.[5][6]
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Mitigation Strategies:
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Control Stoichiometry: Use a precise amount of pyrrolidine, typically between 1.0 and 1.1 equivalents relative to the dichloropyrimidine.[1]
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Slow Addition of Nucleophile: Add the pyrrolidine solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C or -10 °C).[1] This prevents a high local concentration of the nucleophile and favors mono-substitution.
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Lower the Temperature: Running the reaction at a lower temperature slows down the rate of the second substitution more significantly than the first, improving selectivity.[1]
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Issue 3: Difficulty with Product Purification
Question: I'm struggling to isolate a pure product. What purification techniques are most effective?
Answer: Purifying the target compound can be challenging if significant amounts of starting material or di-substituted byproduct are present due to similar polarities.
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Recommended Purification Methods:
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Column Chromatography: Silica gel column chromatography is a highly effective method. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is a common eluent system to separate the mono-substituted product from non-polar starting material and the more polar di-substituted byproduct.[1]
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Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system like ethanol/water or methanol can be an efficient way to obtain highly pure material.[2]
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Acid-Base Extraction: Since the product contains a basic pyrrolidine nitrogen, an acid-base extraction can be used. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will be protonated and move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the purified product is extracted back into an organic solvent.[2]
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Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this synthesis? A1: The reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrrolidine (nucleophile) attacks the electron-deficient C4 position of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing trifluoromethyl group and the ring nitrogens.[3][7] The chloride ion is then expelled to restore aromaticity, yielding the final product.
Q2: Why is the C4 position preferentially substituted over the C6 position? A2: In 4,6-dihalopyrimidines, the C4 and C6 positions are electronically equivalent. However, the presence of the strong electron-withdrawing trifluoromethyl group at C2 activates both positions for nucleophilic attack.[8] For the starting material 4,6-dichloro-2-(trifluoromethyl)pyrimidine, substitution occurs regioselectively at one of these positions to give the mono-substituted product. The reaction is controlled to prevent di-substitution.
Q3: Can I use a different base, like sodium hydride (NaH)? A3: While NaH is a strong base and can be used to deprotonate pyrrolidine, it is often too reactive for this type of transformation and can lead to side reactions or decomposition.[4] Milder bases like K₂CO₃ or DIPEA offer better control and are generally recommended.[1][2]
Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase such as 3:1 hexane:ethyl acetate.[1] The product should have an Rf value between the starting dichloropyrimidine (higher Rf, less polar) and the di-substituted byproduct (lower Rf, more polar). Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is an excellent alternative.
Optimized Experimental Protocol
This protocol is designed to maximize yield and minimize side product formation for the synthesis of this compound.
Materials & Reagents:
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4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq.)
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Pyrrolidine (1.05 eq.)
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N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq.) in anhydrous THF (approx. 10 mL per mmol of pyrimidine).
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Nucleophile Addition: In a separate flask, prepare a solution of pyrrolidine (1.05 eq.) and DIPEA (2.5 eq.) in anhydrous THF. Add this solution dropwise to the cooled pyrimidine solution over 30-45 minutes using a syringe pump.
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Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., 4:1 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, allow it to slowly warm to room temperature.
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Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
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Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Data & Visualization
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Pyrrolidine (eq.) | 1.5 | 1.05 | Reduces di-substitution.[1] |
| Base | Triethylamine (TEA) | DIPEA or K₂CO₃ | DIPEA is less nucleophilic than TEA, reducing potential side reactions.[2] |
| Temperature | 50 °C (initial) | 0 °C to RT | Better control of selectivity; minimizes di-substitution.[1] |
| Addition Method | Quick addition | Slow, dropwise addition | Avoids local excess of nucleophile, favoring mono-substitution.[1] |
| Solvent | Dichloromethane (DCM) | THF or Acetonitrile | Polar aprotic solvents better stabilize the Meisenheimer intermediate.[1] |
Diagrams
Caption: SNAr reaction mechanism for the synthesis.
Caption: Troubleshooting workflow for yield optimization.
References
- Smith, J. A., & Jones, B. C. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(32), 10934-10948.
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Various Authors. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
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Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
- Kikelj, D., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Molecules, 27(22), 7805.
- Ramirez, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6296.
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]
- Li, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 843642.
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PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. National Institutes of Health. Retrieved from [Link]
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Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]
- Ding, K., et al. (2013). Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 56(14), 5979-5983.
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Zhang, Y. L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
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PubMed. (2014). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Tetrahedron Letters, 55(43), 5949-5952. Retrieved from [Link]
-
ResearchGate. (2010). Pyrimidine: its diverse biological activities and methods of synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Pyrimidine Crystallization and Purification
Welcome to the Technical Support Center for pyrimidine crystallization and purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the principles at play, enabling you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: A Proactive Approach to Common Crystallization Issues
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments. We will explore the causality behind these issues and provide field-proven solutions.
Issue 1: My Pyrimidine Compound Fails to Crystallize After Cooling.
This is one of the most frequent challenges in crystallization and often points to a suboptimal level of supersaturation.[1]
Question: I've cooled my solution, but no crystals have formed. What's happening?
Answer: The absence of crystal formation upon cooling typically indicates that the solution is not supersaturated, or that the nucleation process is inhibited.[2] Supersaturation is the essential driving force for crystallization; without it, molecules will not come out of solution to form a crystal lattice.[1]
Possible Causes & Solutions:
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Insufficient Supersaturation: The concentration of your pyrimidine compound may be too low.
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Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Afterwards, allow it to cool slowly again. If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt with a different solvent system.[2]
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Inappropriate Solvent Choice: Your compound may be too soluble in the chosen solvent, even at low temperatures.
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Inhibited Nucleation: Sometimes, even in a supersaturated solution, the initial formation of crystal nuclei is kinetically hindered.
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Solution 1: Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod. This can create microscopic imperfections on the glass surface that act as nucleation sites.[2]
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Solution 2: Seeding: Introduce a "seed crystal" (a tiny amount of the pure compound) into the solution. This provides a template for further crystal growth.[2]
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Solution 3: Anti-Solvent Addition: If you are using a single solvent system, you can try adding a miscible "anti-solvent" in which your compound is insoluble. This will decrease the overall solubility of your compound and induce crystallization.[3]
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Issue 2: My Compound "Oils Out" Instead of Forming Crystals.
"Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem, especially with impure compounds or when the melting point of the compound is lower than the boiling point of the solvent.[4]
Question: I'm seeing an oily layer form as my solution cools. How can I fix this?
Answer: Oiling out occurs when the supersaturation is too high at a temperature above the compound's melting point in that particular solvent system. The high degree of impurity can also significantly depress the melting point, making oiling out more likely.[4][5]
Possible Causes & Solutions:
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High Impurity Levels: Impurities can disrupt the crystal lattice formation and lower the melting point of your compound.[5][6]
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Solution: Consider a pre-purification step. If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[3] If the impurities are non-colored, a preliminary purification by flash column chromatography might be necessary.
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Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature where it is still molten.
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Inappropriate Solvent: The chosen solvent may be too "good," leading to a very high concentration of the solute at the saturation point.
Issue 3: The Crystals Form Too Rapidly.
While it might seem counterintuitive, extremely rapid crystallization is often detrimental to purity.
Question: As soon as I remove my flask from the heat, a large amount of solid crashes out. Is this a problem?
Answer: Yes, this is often a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[5] Ideal crystallization involves a slower, more controlled growth over a period of about 20 minutes.[5]
Possible Causes & Solutions:
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Excessive Supersaturation: The solution is too concentrated.
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Solution: Reheat the solution and add a small amount of additional solvent. This will keep the compound soluble for a longer period during cooling, promoting slower and more selective crystal growth.[5]
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Shallow Solvent Pool: A shallow pool of solvent in a large flask has a high surface area-to-volume ratio, leading to rapid cooling.
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Solution: Transfer the solution to a smaller flask. Ensure the flask is covered with a watch glass to trap solvent vapors and slow down both cooling and evaporation.[5]
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Issue 4: The Crystal Yield is Very Low.
A low recovery of your purified pyrimidine derivative can be frustrating and costly.
Question: I've collected my crystals, but the yield is much lower than expected. What went wrong?
Answer: Low yield can be attributed to several factors, from the inherent solubility of your compound in the cold solvent to mechanical losses during the filtration process.
Possible Causes & Solutions:
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Significant Solubility in Cold Solvent: Even at low temperatures, a portion of your compound will remain dissolved in the mother liquor.
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Solution: To maximize your yield, cool the crystallization mixture in an ice bath after it has reached room temperature.[3] Be mindful that cooling too rapidly can sometimes lead to the precipitation of impurities.
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Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the compound will result in a lower recovery.
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Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. If you've added too much, you can carefully evaporate some of it before allowing the solution to cool.[5]
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Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your compound may crystallize in the funnel.
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Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible. Adding a small excess of hot solvent before filtration can also help prevent premature crystallization.
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Loss During Washing: Washing the collected crystals with too much solvent or with a solvent at room temperature can dissolve some of your product.
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Solution: Wash the crystals with a minimal amount of ice-cold crystallization solvent.[8]
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Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing my pyrimidine compound?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2] A good starting point is to test the solubility of a small amount of your compound in various common solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures like hexane/ethyl acetate).[8] Observe if the compound dissolves when heated and recrystallizes upon cooling.
Q2: What is polymorphism and how does it affect my crystallization?
A2: Polymorphism is the ability of a compound to exist in more than one crystal lattice structure.[9][10] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[11] The formation of a specific polymorph can be influenced by factors such as the solvent, cooling rate, and temperature.[12] It is crucial to be aware of potential polymorphism as it can impact the consistency and bioavailability of a drug substance.
Q3: Can I use a mixture of solvents for crystallization?
A3: Yes, a two-solvent system is often very effective, especially when no single solvent has the ideal solubility characteristics.[8] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is insoluble, until the solution becomes turbid.[3] The two solvents must be miscible.[8]
Q4: What analytical techniques can I use to assess the purity of my crystallized pyrimidine?
A4: Several analytical techniques can be used to determine the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a common and powerful method for quantifying purity.[13] Other techniques include Thin-Layer Chromatography (TLC) for a quick qualitative assessment, and melting point analysis, where a sharp melting point range close to the literature value indicates high purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a fundamental technique for purifying solid pyrimidine compounds.
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Solvent Selection: Choose a solvent in which the pyrimidine derivative is highly soluble at elevated temperatures and sparingly soluble at room temperature.[8]
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Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve complete dissolution.[8]
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[8]
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Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will slow the cooling process.[3]
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Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering impurities.[8]
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[8]
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
This method is useful when a suitable single solvent cannot be found.
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Solvent System Selection: Choose a "good" solvent in which the pyrimidine is very soluble and a miscible "poor" (anti-solvent) in which it is insoluble.[8]
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Dissolution: Dissolve the crude pyrimidine in the minimum amount of the "good" solvent at room temperature or with gentle heating.
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Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise with constant swirling until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
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Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
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Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent slowly evaporates or upon slow cooling. You can also loosely cap the flask and allow for slow evaporation over time.
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Isolation and Washing: Collect, wash, and dry the crystals as described in the single-solvent protocol, using the solvent mixture or the pure anti-solvent for washing.
Visualizing the Workflow
Decision Tree for Troubleshooting Crystallization
This diagram outlines a logical progression for addressing common crystallization problems.
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 7. unifr.ch [unifr.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi-res.com [mdpi-res.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Trifluoromethylpyrimidine Synthesis
Welcome to the technical support center for trifluoromethylpyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide advanced troubleshooting and practical guidance for the unique challenges encountered during the synthesis of these vital heterocyclic compounds. The inherent reactivity of trifluoromethylating agents and the stability of pyrimidine precursors often lead to a landscape of potential side reactions. This resource, presented in a question-and-answer format, aims to illuminate the mechanistic origins of these byproducts and provide actionable strategies to optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, hands-on problems you may encounter in the laboratory. Each answer provides a mechanistic explanation and a clear path toward resolution.
Q1: My reaction yield is consistently low, and I've isolated a significant byproduct that lacks the trifluoromethyl group. What is likely happening?
A1: This is a classic and frequently encountered issue, often stemming from the instability of a key building block: trifluoroacetamidine . The primary culprit is the hydrolysis of the amidine to trifluoroacetamide and ammonia, especially under non-anhydrous conditions or with aged reagents.
Mechanistic Insight: Trifluoroacetamidine is highly hygroscopic and susceptible to nucleophilic attack by water. The electron-withdrawing nature of the CF₃ group makes the amidine carbon highly electrophilic, facilitating this hydrolysis. Once hydrolyzed, the resulting trifluoroacetamide cannot participate in the cyclization reaction to form the pyrimidine ring, leading to a significant drop in yield and consumption of your starting material.
Mitigation Strategies & Protocol:
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Reagent Handling is Critical:
-
Use Fresh Amidine: Synthesize trifluoroacetamidine immediately before use or use a freshly opened commercial source. Its stability is limited, often to less than 24 hours under ambient conditions.
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Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Choice of Base and Solvent:
-
The selection of the condensing medium is crucial. Sodium alkoxides like sodium ethoxide or methoxide in their corresponding alcohol are generally preferred over sodium hydroxide, which introduces water and leads to yields as low as 10%.
-
Experimental Protocol: Optimized Pyrimidine Ring Formation
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Amidine Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add trifluoroacetamidine hydrochloride (1 eq).
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Base Addition: To the stirred suspension, carefully add a solution of sodium ethoxide (1.1 eq) in absolute ethanol. Stir for 30 minutes at room temperature to generate the free amidine.
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Diketone Addition: Add the β-diketone (e.g., acetylacetone) (1 eq) dropwise to the reaction mixture. A slight exotherm may be observed.
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Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor progress by Thin Layer Chromatography (TLC). The reaction is often complete within 4-6 hours.
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Work-up: After completion, cool the mixture, neutralize carefully with 1M HCl, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Q2: In my direct trifluoromethylation using photoredox catalysis, I'm observing both the desired product and a significant amount of a di-trifluoromethylated byproduct. How can I improve selectivity?
A2: The formation of di-trifluoromethylated species is a common side reaction in radical-based C-H functionalization.[1] It arises because the initial product, the mono-trifluoromethylated pyrimidine, can be electron-rich enough to undergo a second trifluoromethylation event.
Mechanistic Insight: Visible-light photoredox catalysis generates highly reactive trifluoromethyl radicals (•CF₃) from a precursor like CF₃SO₂Cl or CF₃I.[2] These electrophilic radicals add to the most electron-rich position of the pyrimidine ring.[2] If the resulting mono-substituted product is still sufficiently activated, it can compete with the starting material for the •CF₃ radical, leading to over-addition.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for over-reaction.
Key Optimization Parameters:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Time | Decrease; monitor closely | Prevents the product from competing with starting material once a significant concentration has built up. |
| CF₃ Source Stoichiometry | Reduce to 1.1 - 1.3 equivalents | Limits the total amount of •CF₃ radicals available, favoring reaction with the more abundant starting material. |
| Catalyst Loading | Decrease (e.g., from 1 mol% to 0.5 mol%) | Slows the overall rate of radical generation, enhancing selectivity. |
| Temperature | Lower if thermally stable | Radical additions are often exothermic; lower temperatures can improve selectivity. |
Q3: My crude product from a copper-mediated trifluoromethylation (Ullmann-type) of a 5-iodopyrimidine is difficult to purify. What are the likely side products?
A3: Ullmann-type couplings, while powerful, are notorious for requiring harsh conditions and can generate several byproducts that complicate purification.[3] In the trifluoromethylation of a 5-iodopyrimidine, you should be aware of two main side reactions: proto-deiodination and homocoupling.
Common Side Products:
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Proto-deiodination Product (H-pyrimidine): This is the pyrimidine ring where the iodine has been replaced by a hydrogen atom. It arises from the reduction of the organocopper intermediate or starting material by trace water or other proton sources in the reaction mixture.
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Homocoupling Product (Bi-pyrimidine): This is a dimer formed by the coupling of two molecules of your 5-iodopyrimidine starting material. This is a classic Ullmann side reaction, especially if the trifluoromethylating agent is not reactive enough or added too slowly.[4]
Purification Strategies:
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Column Chromatography: This is the most effective method. A carefully selected solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) can usually resolve the desired product from the less polar H-pyrimidine and the much larger, less polar bi-pyrimidine dimer.[5][6]
-
Recrystallization: If the desired product is a solid and has significantly different solubility properties from the byproducts, recrystallization can be an effective and scalable purification method.[5]
Prevention Tips:
-
Use a high-purity, reactive copper source.
-
Ensure all reagents and solvents are scrupulously dried to minimize the proton source for deiodination.
-
Optimize the reaction temperature and time; prolonged heating can favor byproduct formation.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for creating trifluoromethylpyrimidines, and what are the key side reactions for each?
A1: There are three main strategies, each with its own set of advantages and potential pitfalls.
| Synthetic Strategy | Description | Common Side Reactions & Byproducts |
| Strategy 1: Ring Cyclization | Building the pyrimidine ring from a trifluoromethylated precursor, such as ethyl trifluoroacetoacetate or trifluoroacetamidine, by condensing it with a suitable partner (e.g., urea, guanidine, or a β-diketone).[8][9] | Hydrolysis: Instability of trifluoroacetamidine leads to trifluoroacetamide.Incomplete Cyclization: Open-chain intermediates may fail to close the ring.Self-Condensation: The β-dicarbonyl component can self-condense. |
| Strategy 2: Direct C-H Trifluoromethylation | Introducing the CF₃ group directly onto a pre-formed pyrimidine ring, often using radical-based methods like visible-light photoredox catalysis.[2] | Isomeric Products: Lack of regioselectivity can lead to a mixture of isomers.Over-reaction: Formation of di- or tri-trifluoromethylated products.[1]Byproducts from Reagent: Chlorinated byproducts if using CF₃SO₂Cl.[1] |
| Strategy 3: Cross-Coupling | Attaching a CF₃ group to a functionalized pyrimidine (e.g., iodo- or bromo-pyrimidine) using a transition metal catalyst, typically copper (Ullmann-type) or palladium.[10] | Homocoupling: Dimerization of the starting halopyrimidine.[4]Proto-dehalogenation: Replacement of the halogen with hydrogen.Ligand Decomposition: At the high temperatures often required for Ullmann reactions.[3] |
Q2: My synthesis involves trifluoroacetylation of an aminopyrimidine followed by a cyclization. I'm seeing byproducts related to the trifluoroacetylating agent. Can you elaborate?
A2: Trifluoroacetylation is a common step, but the high reactivity of agents like trifluoroacetic anhydride (TFAA) or trifluoroacetyl triflate (TFAT) can lead to side reactions.[11]
Potential Side Reactions:
-
N,N-diacylation: If the starting amine is primary (-NH₂), it can sometimes be acylated twice, especially if excess TFAA and a strong base are used. This N,N-bis(trifluoroacetyl)amine is often stable and will not proceed to the desired cyclization.
-
O-acylation: If your molecule contains a hydroxyl (-OH) group, it can be competitively acylated, consuming your reagent and creating a byproduct that needs to be removed.
-
Solvent Reaction: Highly reactive agents like TFAT have limited solvent compatibility.[11] Using nucleophilic solvents can lead to their decomposition and the formation of byproducts.
Recommendations:
-
Use stoichiometric control (1.0-1.1 equivalents) of the trifluoroacetylating agent.
-
Perform the reaction at low temperatures (e.g., 0 °C) to control reactivity.
-
Choose a non-nucleophilic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q3: Can you illustrate the general synthesis pathway and where the major side products typically emerge?
A3: Certainly. The following diagram illustrates a common synthetic route via ring cyclization and highlights the critical points where side reactions occur.
Caption: Key reaction and side reaction pathways.
This diagram shows that the two most critical failure points are the initial stability of the trifluoroacetamidine precursor and the efficiency of the final ring-closing step. Careful control of moisture and temperature are paramount to maximizing the flux through the main synthetic pathway.
References
-
King, J. A. (n.d.). A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE. Retrieved from [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Retrieved from [Link]
-
Ishikura, M., et al. (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
-
Li, Q., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Retrieved from [Link]
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
-
(n.d.). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. Retrieved from [Link]
-
Sharma, G., et al. (2021). Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides. PubMed. Retrieved from [Link]
-
(n.d.). Facilitation of Addition—Elimination Reactions in Pyrimidines and Purines Using Trifluoroacetic Acid in Trifluoroethanol. ResearchGate. Retrieved from [Link]
-
Beier, F., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Retrieved from [Link]
-
Xie, Y., et al. (2024). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. PMC. Retrieved from [Link]
-
(n.d.). Ullmann reaction. Wikipedia. Retrieved from [Link]
-
Lopez, S. E. (n.d.). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. Retrieved from [Link]
-
Thomson, C. G., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed. Retrieved from [Link]
-
(n.d.). Table 3 Selected examples of trifluoromethoxylation of pyrimidines. ResearchGate. Retrieved from [Link]
-
Nagib, D. A., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Retrieved from [Link]
-
Garlyauskayte, D. (2022). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
(n.d.). Ullmann Reaction. BYJU'S. Retrieved from [Link]
-
(n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). ChemInform Abstract: Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Védrine, S., et al. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. NIH. Retrieved from [Link]
-
(n.d.). Total Synthesis of Natural Products involving Photoredox Catalytic Process as a Key Step. EPFL. Retrieved from [Link]
-
(n.d.). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Retrieved from [Link]
-
Wozniak, M., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ACS Publications. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. Retrieved from [Link]
Sources
- 1. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine by Column Chromatography
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine. We will explore the critical aspects of column chromatography for this specific molecule, offering a detailed protocol, robust troubleshooting advice, and answers to frequently asked questions. This content is grounded in established chromatographic principles and practical, field-tested experience to enable you to achieve optimal purity and yield.
Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the target molecule's properties is essential before beginning any purification. Pyrimidine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[1] The subject of our focus, this compound, is a moderately polar compound. The electron-withdrawing trifluoromethyl group and the pyrrolidinyl substituent significantly influence its polarity and interactions with the stationary phase. Its solubility is generally good in common organic solvents such as dichloromethane, ethyl acetate, and methanol, but it is less soluble in non-polar solvents like hexanes.
Core Protocol: Column Chromatography Purification
This protocol is a well-established starting point and may need optimization depending on the impurity profile of your crude material.
Materials and Reagents
-
Crude this compound: The starting material to be purified.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the chromatography of pyrimidine derivatives.[2] Alumina can also be used as an alternative.[2]
-
Solvents: HPLC or ACS grade n-hexane and ethyl acetate are recommended for the mobile phase. Dichloromethane and methanol can also be effective.[2]
-
Glassware: An appropriately sized chromatography column, flasks for fraction collection, and a separatory funnel for loading.
-
Thin-Layer Chromatography (TLC) Supplies: Silica-coated plates, a developing chamber, and a UV lamp (254 nm) for visualization.
Step-by-Step Methodology
Step 2.1: Initial TLC Analysis
-
Objective: To identify the optimal mobile phase composition for separation.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber with a mixture of n-hexane and ethyl acetate. Begin with a low-polarity mixture (e.g., 9:1 hexane:ethyl acetate) and incrementally increase the polarity.
-
Visualize the developed plate under a UV lamp.
-
The ideal mobile phase will show good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.[2]
-
Step 2.2: Column Packing
-
Objective: To create a homogenous and well-packed column for optimal separation.
-
Procedure:
-
Select a column with an appropriate diameter and length based on the amount of crude material. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude material by weight.[2]
-
Create a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
-
Step 2.3: Sample Loading
-
Objective: To apply the crude material to the column in a concentrated band.
-
Procedure (Dry Loading is Recommended):
-
Dissolve the crude material in a minimal amount of a suitable solvent.
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to get a free-flowing powder.[3]
-
Carefully add the dry-loaded sample to the top of the column.[3]
-
Add another thin layer of sand on top of the sample.
-
Step 2.4: Elution and Fraction Collection
-
Objective: To separate the desired compound from impurities by passing the mobile phase through the column.
-
Procedure:
-
Start the elution with the initial, low-polarity mobile phase determined from the TLC analysis.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).
-
Once the desired compound begins to elute, maintain the mobile phase composition until it has been fully collected.
-
Step 2.5: Product Isolation and Characterization
-
Objective: To obtain the pure compound and confirm its identity and purity.
-
Procedure:
-
Combine the pure fractions as identified by TLC.
-
Evaporate the solvent under reduced pressure.
-
Determine the yield of the purified product.
-
Characterize the purified compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Workflow for the column chromatography purification of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the purification process in a question-and-answer format.
Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.
A1: This suggests that your compound is highly polar and is strongly adsorbed to the silica gel.
-
Immediate Action: Switch to a more polar solvent system. A common approach is to add a small percentage of methanol (1-5%) to your ethyl acetate.
-
Alternative Solvents: Consider using dichloromethane/methanol solvent systems.[2]
-
Change of Stationary Phase: If polarity remains an issue, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[2]
Q2: The separation between my product and a close-running impurity is poor.
A2: This is a frequent challenge that requires fine-tuning of the mobile phase.
-
Shallow Gradient: Employ a very shallow gradient instead of a steep one. For example, increase the ethyl acetate percentage by only 1-2% at a time.
-
Isocratic Elution: If the Rf values are very close, an isocratic elution (constant solvent composition) may provide better resolution, although it will take longer.
-
Solvent System Modification: Changing the solvent system entirely can alter the selectivity. For instance, replacing ethyl acetate with acetone or diethyl ether might change the elution order.
Q3: I am observing streaking or tailing of my product spot on the TLC and in the column fractions.
A3: Streaking or tailing can be caused by several factors.
-
Overloading: You may be loading too much crude material onto the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.[4]
-
Compound Acidity/Basicity: The nitrogen atoms in the pyrimidine ring and the pyrrolidine substituent can interact with the acidic silica gel, causing tailing. Adding a small amount of a modifier like triethylamine (0.1-1%) to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[4]
-
Insolubility: If your compound is not fully soluble in the mobile phase, it can lead to streaking. Ensure your chosen mobile phase can adequately dissolve your compound.
Q4: My yield is very low after purification.
A4: Low yield can result from several factors throughout the process.
-
Irreversible Adsorption or Decomposition: The compound might be irreversibly adsorbed or decomposing on the silica gel.[4] Before running a column, you can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[4]
-
Incomplete Elution: Make sure you have collected all fractions containing your product through thorough TLC analysis before combining them.
-
Mechanical Loss: Be careful to minimize losses during sample handling, transfers, and solvent evaporation.
Q5: The purified product still shows impurities by NMR analysis.
A5: This indicates that the chromatographic conditions were not sufficient for complete separation.
-
Re-purification: A second column chromatography run with a shallower gradient or a different solvent system may be necessary.
-
Alternative Purification Techniques: Consider other purification methods such as preparative HPLC or crystallization if column chromatography is not providing the desired purity.
Frequently Asked Questions (FAQs)
Q: What is a typical Rf value to aim for during method development?
A: For effective separation in flash column chromatography, your target compound should have an Rf value of approximately 0.2-0.4 in the chosen solvent system on a TLC plate.[2]
Q: Can I use a different stationary phase besides silica gel?
A: Yes. If you encounter significant issues with silica, such as compound degradation or irreversible adsorption, you can explore other options like neutral or basic alumina, or even reverse-phase C18 silica.[2][4]
Q: How do I choose the right column size?
A: The column size depends on the amount of material you need to purify. A common guideline is to use a silica gel to crude sample weight ratio of between 20:1 and 100:1.[2]
Q: Is it better to use a gradient or isocratic elution?
A: For separating a mixture with components of widely different polarities, a gradient elution is more efficient. For separating compounds with very similar polarities, an isocratic elution often provides better resolution.
Q: How can I visualize the compound on a TLC plate if it's not UV active?
A: If your compound is not UV active, you can use staining solutions. Common stains include potassium permanganate, ceric ammonium molybdate (CAM), or iodine vapor. The choice of stain depends on the functional groups in your molecule.
References
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Several Problems of Flash Column Chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting flash chromatography purific
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Column chrom
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
Sources
Technical Support Center: Strategies for Preventing the Degradation of Chlorinated Pyrimidins During Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the degradation of chlorinated pyrimidines during experimental workup. Chlorinated pyrimidines are invaluable synthons in medicinal chemistry and materials science; however, their inherent reactivity can lead to decomposition, impacting yield and purity. This resource is designed to provide you with the expertise and field-proven insights to mitigate these issues effectively.
The Challenge: Instability of Chlorinated Pyrimidins
Chlorinated pyrimidines are susceptible to degradation, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further activated by the presence of one or more chlorine atoms, makes it a prime target for nucleophiles. During workup, the most common nucleophile encountered is water, leading to hydrolysis and the formation of hydroxypyrimidines as undesired byproducts. Other nucleophiles, such as residual amines from the reaction or basic conditions, can also contribute to degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize a chlorinated pyrimidine shows a significant amount of a hydroxypyrimidine side product upon workup. What is causing this, and how can I prevent it?
A1: The presence of a hydroxypyrimidine impurity is a classic sign of hydrolysis. This occurs when water acts as a nucleophile, displacing a chlorine atom on the pyrimidine ring.[1][2] This process is often accelerated by elevated temperatures and basic pH.
Troubleshooting Steps:
-
Temperature Control is Critical:
-
Causality: Hydrolysis is a chemical reaction with an activation energy barrier. Higher temperatures provide the energy needed to overcome this barrier more frequently, thus increasing the rate of hydrolysis.[1]
-
Protocol:
-
During aqueous workup, perform all extractions and washes with ice-cold solutions.
-
If neutralizing an acidic reaction mixture, do so in an ice bath to dissipate the heat generated from the acid-base reaction.[3] Yields can be significantly reduced if the temperature rises above 0°C during neutralization.[3]
-
-
-
Strict pH Management:
-
Causality: While hydrolysis can occur at neutral pH, it is often accelerated under alkaline conditions. The hydroxide ion (OH-) is a more potent nucleophile than water. Many pesticides, which include chlorinated heterocycles, show increased degradation at higher pH.[4][5][6]
-
Protocol:
-
When neutralizing your reaction mixture, carefully adjust the pH to around 7. Avoid overshooting to a basic pH.[3]
-
Use a milder base for neutralization if possible. For example, a saturated solution of sodium bicarbonate is less basic than sodium hydroxide.
-
Consider a buffered workup if your molecule is particularly sensitive to pH fluctuations.
-
-
-
Minimize Contact Time with Aqueous Phases:
-
Causality: The longer your chlorinated pyrimidine is in contact with an aqueous phase, the greater the opportunity for hydrolysis.
-
Protocol:
-
Workflow for Minimizing Hydrolysis:
Caption: Optimized workup workflow to minimize hydrolysis of chlorinated pyrimidines.
Q2: I am performing a nucleophilic substitution on a dichloropyrimidine, and I am getting a mixture of mono- and di-substituted products, along with some starting material. How can I improve the selectivity?
A2: Achieving selective substitution on poly-chlorinated pyrimidines depends on controlling the reaction stoichiometry and conditions. The different chlorine positions on the pyrimidine ring can have varying reactivities, which can be exploited.
Troubleshooting Steps:
-
Stoichiometry and Order of Addition:
-
Causality: Using a stoichiometric amount or a slight excess of the nucleophile is crucial for mono-substitution. A large excess will likely lead to di-substitution.
-
Protocol:
-
Carefully control the equivalents of your nucleophile. Start with 1.0 to 1.1 equivalents for mono-substitution.
-
Consider inverse addition: slowly add the nucleophile to the solution of the dichloropyrimidine. This keeps the concentration of the nucleophile low at any given time, favoring mono-substitution.
-
-
-
Temperature Optimization:
-
Causality: The activation energy for the second substitution may be higher than the first. Running the reaction at a lower temperature can favor the formation of the mono-substituted product.[1]
-
Protocol:
-
Start the reaction at a low temperature (e.g., 0°C or room temperature) and monitor the progress by TLC or LC-MS.
-
If the reaction is too slow, incrementally increase the temperature until you see a reasonable conversion rate without significant formation of the di-substituted product.
-
-
-
Solvent and Base Selection:
-
Causality: The choice of solvent can influence the reactivity of the nucleophile and the stability of the intermediates.[1] The base used to scavenge the HCl byproduct can also act as a nucleophile if it is not sterically hindered.
-
Protocol:
-
Aprotic polar solvents like DMF or DMSO can be effective for SNAr reactions.[1]
-
Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Summary of Conditions for Selective Mono-substitution:
| Parameter | Recommendation for Mono-substitution | Rationale |
| Nucleophile Equiv. | 1.0 - 1.1 | Prevents over-reaction to the di-substituted product. |
| Temperature | Start low (0°C to RT) and slowly increase | Exploits differences in activation energy between the first and second substitution. |
| Addition Mode | Slow addition of nucleophile | Maintains a low concentration of the nucleophile, favoring mono-substitution. |
| Base | Non-nucleophilic, hindered (e.g., TEA, DIPEA) | Prevents the base from competing with the desired nucleophile. |
Q3: My chlorinated pyrimidine product seems to decompose during purification by silica gel chromatography. What are my options?
A3: Chlorinated pyrimidins can be unstable on silica gel, which is acidic and can promote degradation. The prolonged contact time and the large surface area of the silica can lead to hydrolysis or other decomposition pathways.
Troubleshooting & Alternative Purification Methods:
-
Deactivating the Silica Gel:
-
Causality: The acidic nature of silica gel can be neutralized.
-
Protocol:
-
Prepare a slurry of silica gel in your eluent and add a small amount of a base, such as triethylamine (~1%).
-
Use this "neutralized" silica to pack your column. This can significantly reduce on-column degradation.
-
-
-
Alternative Stationary Phases:
-
Causality: Different stationary phases have different surface properties.
-
Protocol:
-
Consider using alumina (basic or neutral) instead of silica gel.
-
Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase can also be an option, but be mindful of the potential for hydrolysis if the product is in contact with the aqueous mobile phase for an extended period.
-
-
-
Non-Chromatographic Purification Methods:
-
Causality: Avoiding chromatography altogether can be the best approach for highly sensitive compounds.
-
Protocol:
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline solids.[7]
-
Distillation: For volatile chlorinated pyrimidines, distillation can be a very effective purification technique.[8] In some cases, using a co-distilling solvent can prevent the product from crystallizing in the apparatus.[2]
-
Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[7]
-
-
Decision Tree for Purification Strategy:
Caption: Decision-making process for purifying sensitive chlorinated pyrimidines.
References
- Benchchem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- Hunds, A. Process for the preparation of chloropyrimidines. US Patent 5,525,724A.
- Barlin, G. B. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- PubMed. Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine.
- Oregon State University. The investigations of the methods for the reduction of chloroyrimidines.
- MSU Extension. Effect of water pH on the stability of pesticides.
- Organic Syntheses. 2-Chloropyrimidine.
- Google Patents. Synthesis of chlorinated pyrimidines. US Patent 20040054181A1.
- MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Atticus LLC. The Effect of Water pH on Pesticide Effectiveness.
- DigitalCommons@USU. Effect of Water pH on the Chemical Stability of Pesticides.
- ResearchGate. Nucleophilic substitution reactions.
- ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- Benchchem. addressing challenges in the scale-up synthesis of pyrimidine compounds.
- PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions.
- Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Wikipedia. List of purification methods in chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. atticusllc.com [atticusllc.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 8. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Pyrimidine Derivatives for Long-Term Storage
Welcome to the Technical Support Center for pyrimidine derivative stability. This guide is designed for researchers, scientists, and drug development professionals who work with these vital heterocyclic compounds. Pyrimidine scaffolds are foundational to numerous pharmaceuticals and bioactive molecules, making their long-term stability a critical factor in research reproducibility and therapeutic efficacy.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common stability challenges encountered during the long-term storage of pyrimidine derivatives. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity of your compounds.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Common Degradation Issues
This section addresses specific experimental observations that may indicate degradation of your pyrimidine derivatives. Each problem is followed by an analysis of probable causes and a step-by-step protocol for resolution.
Problem 1: Unexpected Peaks in HPLC/LC-MS Analysis After Storage
Observation: You observe new, unexpected peaks in the chromatogram of a stored pyrimidine derivative that were not present in the initial analysis. The peak corresponding to the parent compound may also show a decrease in area.
Probable Causes:
-
Hydrolysis: The pyrimidine ring or its substituents can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[5] This is a common degradation pathway where water molecules cleave bonds within the molecule.
-
Oxidation: Exposure to atmospheric oxygen or residual oxidizing agents can lead to the formation of N-oxides or other oxidation products.[6][7] The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation.[8]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of dimers or other photoproducts.[9][10][11] Pyrimidine bases are known to form cyclobutane pyrimidine dimers (CPDs) upon UV irradiation.[9][11]
Troubleshooting & Resolution Protocol:
-
Characterize the Degradants:
-
Utilize LC-MS/MS to obtain the mass of the new peaks. The mass difference between the parent compound and the new peaks can provide clues about the type of degradation (e.g., an increase of 16 amu may suggest oxidation).
-
If sufficient material is available, isolate the impurity peaks using preparative HPLC for structural elucidation by NMR.
-
-
Perform Forced Degradation Studies:
-
To confirm the degradation pathway, conduct forced degradation studies under controlled stress conditions.[12] This involves intentionally exposing your compound to harsh conditions to accelerate degradation.
-
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor for degradation over time by HPLC.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) and analyze the sample at various time points.
-
Photostability: Expose the solid compound and a solution of the compound to a controlled light source, as specified in ICH guideline Q1B, and monitor for the formation of photoproducts.[13][14]
-
-
Implement Corrective Storage Conditions:
-
Based on the identified degradation pathway, adjust the storage conditions:
-
For Hydrolysis: Store the compound in a desiccator with a desiccant (e.g., silica gel) to minimize moisture. Ensure containers are tightly sealed. For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon).
-
For Oxidation: Store the compound under an inert atmosphere. Consider adding an antioxidant to solutions if compatible with downstream applications.
-
For Photodegradation: Store the compound in amber vials or wrap containers in aluminum foil to protect from light.[15]
-
-
Problem 2: Change in Physical Appearance (Color Change, Caking)
Observation: A previously white or crystalline pyrimidine derivative has turned yellow or brown, or has become clumpy or "caked" during storage.
Probable Causes:
-
Formation of Chromophoric Degradants: Oxidation and other degradation pathways can lead to the formation of conjugated systems that absorb visible light, resulting in a color change.
-
Hygroscopicity and Deliquescence: The compound may be hygroscopic, absorbing moisture from the atmosphere. This can lead to caking and can also accelerate hydrolytic degradation.
Troubleshooting & Resolution Protocol:
-
Assess Purity:
-
Analyze the discolored or caked sample by HPLC or LC-MS to determine if chemical degradation has occurred. Compare the chromatogram to that of a fresh or properly stored sample.
-
Use a technique like Karl Fischer titration to quantify the water content of the solid material.
-
-
Improve Storage Environment:
-
Control Humidity: Store the compound in a controlled low-humidity environment, such as a desiccator or a dry box.
-
Appropriate Container: Use vials with tightly sealing caps, preferably with a PTFE liner to provide a good moisture barrier.
-
-
Consider Recrystallization:
-
If the compound has significantly degraded or absorbed a large amount of water, purification by recrystallization may be necessary to obtain material of suitable purity for experiments.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal general storage conditions for pyrimidine derivatives?
A1: While the optimal conditions are compound-specific, a good starting point for long-term storage of solid pyrimidine derivatives is in a tightly sealed, light-resistant container (amber vial) at low temperature (2-8°C or -20°C) in a desiccated environment.[15] For solutions, store frozen under an inert atmosphere. Always refer to the supplier's recommendation if available.
Q2: How does the substitution pattern on the pyrimidine ring affect its stability?
A2: The nature and position of substituents significantly influence the stability of the pyrimidine ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, including hydrolysis.[5][8] Conversely, electron-donating groups can increase susceptibility to oxidation. Functional groups like amines and thiols can be prone to oxidation.
Q3: Are there any excipients or additives that can enhance the stability of pyrimidine derivatives in solution?
A3: Yes, depending on the degradation pathway, certain additives can be beneficial:
-
Antioxidants: For compounds susceptible to oxidation, adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be effective.
-
Buffers: To prevent acid or base-catalyzed hydrolysis, formulating the compound in a buffered solution at its pH of maximum stability is crucial. This pH needs to be determined experimentally through stability studies.
-
Chelating Agents: If trace metal ions catalyze degradation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
Q4: How often should I re-analyze my stored pyrimidine derivatives?
A4: The frequency of re-analysis depends on the known stability of the compound and the requirements of your experiments. For critical applications like in vivo studies or clinical trials, stability testing should follow established guidelines like those from the International Council for Harmonisation (ICH).[13][16][17][18] For research purposes, a yearly check of purity by HPLC for compounds stored under optimal conditions is a reasonable practice. If any visual changes are observed, immediate re-analysis is recommended.
Q5: What is a "stability-indicating method" and why is it important?
A5: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[12][19] It is crucial because it can separate the intact active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the API's purity and the extent of its degradation. HPLC methods are most commonly used for this purpose.
Section 3: Key Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways for a novel pyrimidine derivative.
-
Sample Preparation: Prepare stock solutions of the pyrimidine derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution (~1 mg/mL) to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products.
Data Presentation: Summary of Stability Data
| Stress Condition | Storage Time (hours) | % Assay of Parent Compound | % Total Impurities | Major Degradant Peak (RT, min) |
| 0.1 N HCl, 60°C | 24 | 85.2 | 14.8 | 5.7 |
| 0.1 N NaOH, 60°C | 24 | 92.1 | 7.9 | 8.2 |
| 3% H₂O₂, RT | 24 | 95.5 | 4.5 | 6.1 |
| Solid, 80°C | 48 | 99.1 | 0.9 | N/A |
| Light Exposure | 24 | 97.8 | 2.2 | 9.5 |
N/A: Not Applicable
Section 4: Visualizing Degradation Pathways and Workflows
Diagram 1: General Degradation Pathways of Pyrimidine Derivatives
Caption: A systematic workflow for troubleshooting pyrimidine derivative instability.
References
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- SYNTHESIS OF PYRIMIDINE DERIV
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Direct measurement of pyrimidine C6-hydr
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- Pyrimidine Metabolism Pathways Synthesis and Degradation.
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- Oxidation reaction of 2-substituted pyrimidine at the nitrogen.
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- Structures of pyrimidine oxidation products. Each structure includes...
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Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful development. For novel heterocyclic compounds such as 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine, a molecule of interest due to the prevalence of the pyrimidine scaffold in medicinal chemistry, this structural certainty is paramount.[1] It dictates molecular interactions, informs structure-activity relationships (SAR), and ultimately influences the efficacy and safety of a potential therapeutic agent.
This guide provides an in-depth technical analysis of X-ray crystallography as the gold-standard for the structural validation of this compound. We will explore the causality behind the experimental choices, from synthesis and crystal growth to data interpretation. Furthermore, this guide will objectively compare the rich, atomic-resolution data from crystallography with the complementary information provided by other widely used analytical techniques, offering a holistic perspective for researchers in the field.
Synthesis and Crystallization: The Gateway to Atomic Resolution
The journey to structural elucidation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of trifluoromethylpyrimidine derivatives often involves multi-step reactions, typically starting with the construction of the core pyrimidine ring followed by functionalization.[2] A common strategy involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with a suitable amidine or guanidine derivative.[2] Subsequent chlorination and nucleophilic substitution with pyrrolidine would yield the target molecule.[3]
The critical, and often most challenging, step for X-ray analysis is obtaining single crystals of sufficient size and quality.[4] This process is a careful exercise in controlling solubility and nucleation.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent is one in which the compound has moderate solubility. For this compound, a screening of various organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) is performed to identify a system where the compound is soluble when heated but nears saturation at room temperature.
-
Preparation of a Saturated Solution: A nearly saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary to ensure complete dissolution.
-
Filtration: The warm solution is filtered through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is vital to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: The vial is covered with a cap that is pierced with a few small holes or covered with parafilm with needle-sized perforations. This allows for very slow evaporation of the solvent over several days to weeks. The setup is placed in a vibration-free environment at a constant, controlled temperature.
-
Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor using a cryo-loop and immediately flash-cooled in liquid nitrogen for data collection.
Causality: The principle of slow evaporation is to gradually increase the concentration of the solute beyond its saturation point at a rate that favors the orderly deposition of molecules onto a growing crystal lattice rather than rapid, chaotic precipitation.[4] A vibration-free environment prevents secondary nucleation, ensuring that the growth occurs on a limited number of crystal faces.
X-ray Crystallography: An Unambiguous View of Molecular Architecture
Single-crystal X-ray diffraction provides the most accurate and precise measurements of molecular dimensions, leaving no ambiguity about the atomic arrangement in the solid state.[5] When X-rays are passed through a crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern that is directly related to the crystal's internal structure.[5][6]
Caption: Workflow for small molecule X-ray crystallography.
Step-by-Step Experimental Protocol
-
Data Collection: The cryo-cooled crystal is mounted on a goniometer in a modern X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Data Processing: The collected diffraction spots are indexed and integrated to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: For small molecules, direct methods are typically employed.[7] This computational technique uses statistical relationships between the phases of the reflections to generate an initial electron density map.
-
Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data, a process that adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the fit is monitored using the crystallographic R-factor.[8]
-
Validation: The final structure is validated to ensure its chemical and geometric correctness. This includes checking bond lengths and angles against known values and analyzing the hydrogen bonding network.[8]
For this compound, this process would yield precise data on the planarity of the pyrimidine ring, the puckering of the pyrrolidine ring, the orientation of the trifluoromethyl group, and the exact bond lengths and angles of the entire molecule. It would also definitively reveal intermolecular interactions in the crystal lattice, such as C-H···N or C-H···F hydrogen bonds, which are crucial for understanding crystal packing and physical properties.
A Comparative Framework: Orthogonal Validation Techniques
While X-ray crystallography provides an unparalleled static picture of the molecule in the solid state, a comprehensive characterization, especially for drug development, requires a multi-faceted approach.[8][9] Other spectroscopic and computational methods provide complementary data, offering insights into the molecule's behavior in different environments and confirming its identity.
Caption: Complementary nature of structural validation techniques.
Alternative and Supporting Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a powerful tool for elucidating the structure of organic molecules in solution, ¹H, ¹³C, and ¹⁹F NMR would be indispensable.[9][10] NMR provides detailed information about the chemical environment of each atom, confirming the connectivity of the pyrimidine, pyrrolidine, and trifluoromethyl groups. Unlike crystallography, NMR can reveal dynamic processes in solution. However, it provides an averaged structure and does not yield the precise geometric parameters (bond lengths and angles) that X-ray diffraction does.[4][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound.[2] It provides an exact mass measurement, which validates the molecular formula with high confidence.[11] MS is highly sensitive but provides no direct information about the three-dimensional arrangement of atoms or their connectivity.[9][12]
-
Computational Modeling: Methods like Density Functional Theory (DFT) can predict the lowest-energy conformation of the molecule.[13] These computational approaches are valuable for rationalizing the observed crystal structure and for predicting the structure of molecules that are difficult to crystallize.[14] However, as a theoretical method, it is not a substitute for experimental validation and its accuracy depends heavily on the chosen computational model.[15][16]
Comparative Data Summary
| Technique | Information Provided | Sample Phase | Key Advantages | Key Limitations |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[5] | Solid (single crystal) | Provides definitive atomic-resolution structure; the "gold standard" for structural proof.[17] | Requires high-quality single crystals; provides a static picture in the solid state.[4] |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation, dynamic processes.[9][18] | Solution | Non-destructive; provides data on the molecule's structure in a biologically relevant medium.[4] | Does not provide precise bond lengths/angles; spectra can be complex to interpret.[9] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[11][19] | Gas/Solution | Extremely high sensitivity, requires very small sample amounts, confirms molecular formula.[11][20] | Provides no 3D structural information; destructive technique.[9] |
| Computational Modeling | Predicted 3D structure, electronic properties, conformational analysis.[13] | In Silico | No sample required; can predict structures for unstable or non-crystalline compounds.[14] | Theoretical prediction that requires experimental validation; accuracy is model-dependent.[15] |
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of this compound, like any novel chemical entity in drug development, demands the highest level of analytical rigor. Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution snapshot of the molecular architecture, resolving any ambiguity in connectivity, stereochemistry, and conformation in the solid state. This information is invaluable for understanding crystal packing, predicting physicochemical properties, and guiding further molecular design.
However, a truly robust characterization is achieved not in isolation but through the synergy of multiple techniques. The combination of X-ray crystallography for solid-state structure, NMR for solution-state behavior, mass spectrometry for formula confirmation, and computational modeling for theoretical insight provides a self-validating system. This integrated approach ensures the highest degree of scientific integrity and provides the comprehensive structural understanding necessary to confidently advance a compound through the drug development pipeline.
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Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (2016). NIH. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Available at: [Link]
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Computational Methods in Drug Discovery. (2012). NIH. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). PubMed. Available at: [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers. Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). MDPI. Available at: [Link]
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New computational chemistry techniques accelerate the prediction of molecules and materials. (2025). MIT News. Available at: [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). NIH. Available at: [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1994). ResearchGate. Available at: [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). NIH. Available at: [Link]
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Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). NIH. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023). PubMed. Available at: [Link]
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4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2012). NIH. Available at: [Link]
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A Comparative Guide to the Biological Activity of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a myriad of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology and immunology, often acting as kinase inhibitors.[3][4] This guide provides a comparative analysis of the biological activity of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine and its analogs, drawing upon structure-activity relationship (SAR) principles established for this class of compounds. While direct comparative studies on this specific parent compound and its immediate analogs are not extensively available in the public domain, we can infer potential activity trends based on research on structurally related 2,4,6-trisubstituted pyrimidines.
Core Structure and Rationale for Analogs
The parent compound, this compound, possesses several key features that contribute to its potential biological activity:
-
Pyrimidine Core: A privileged heterocyclic scaffold known to interact with various biological targets.
-
2-(Trifluoromethyl) Group: This electron-withdrawing group can significantly influence the electronic properties of the pyrimidine ring and enhance metabolic stability.
-
4-Chloro Group: A reactive site that can be readily displaced by nucleophiles, allowing for the synthesis of diverse analogs. It can also participate in hydrogen bonding interactions with biological targets.
-
6-(Pyrrolidin-1-yl) Group: A cyclic amine that can impact solubility, cell permeability, and molecular conformation.
The exploration of analogs typically involves modifications at the C4 and C6 positions to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activity: Insights from Structurally Related Compounds
The biological activity of 2,4,6-trisubstituted pyrimidines is profoundly influenced by the nature of the substituents.[5] Studies on various pyrimidine derivatives have revealed key insights into their anticancer and kinase inhibitory activities.
Anticancer Activity
Numerous 2,4,6-trisubstituted pyrimidine derivatives have demonstrated significant anti-proliferative and cytotoxic effects against a range of cancer cell lines.[5] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth, survival, and proliferation.[6]
Table 1: Illustrative Anticancer Activity of 2,4,6-Trisubstituted Pyrimidine Analogs
| Compound Class | C2-Substituent | C4-Substituent | C6-Substituent | Target Cell Line(s) | Observed Activity (IC50) |
| Trisubstituted Pyrimidines | Varied aryl groups | Varied aryl groups | Varied aryl groups | Various cancer cells | ~ 2-10 µg/mL[5] |
| Pyrido[2,3-d]pyrimidines | Amino | Diamino | Not Applicable | Prostate (PC-3), Lung (A-549) | 1.54 µM (PC-3), 3.36 µM (A-549)[5] |
| 2,4,5-Trisubstituted Pyrimidines | Varied | Varied | Varied | HCT116, MCF-7 | Potent CDK inhibition[6] |
Note: This table presents data from different studies on various pyrimidine scaffolds and is intended to be illustrative of the general anticancer potential of this class of compounds. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Based on the general SAR of pyrimidine derivatives, it is plausible that analogs of this compound where the 4-chloro group is replaced with various amino or ether-linked moieties could exhibit potent anticancer activity. The nature of the substituent at the C4 position is critical for modulating the compound's interaction with its biological target.
Kinase Inhibitory Activity
The pyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling binding to the hinge region of the kinase active site.
The SAR of pyrimidine-based kinase inhibitors suggests that:
-
Substitution at C4: Is often critical for achieving high potency and selectivity. Small, hydrophobic groups or those capable of forming specific hydrogen bonds are often favored.
-
Substitution at C2: Can influence selectivity and overall potency.
-
Substitution at C6: Can be modified to improve physicochemical properties and explore additional interactions with the target kinase.
Experimental Protocols
To facilitate further research and comparative studies, standardized experimental protocols for assessing the biological activity of these compounds are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Kinase Inhibition Assay (Example: In Vitro Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, its specific substrate, ATP, and a suitable buffer is prepared.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA, fluorescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Structure-Activity Relationship (SAR) Workflow
The process of elucidating the SAR for a series of compounds is iterative and involves a cycle of design, synthesis, and biological testing.
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Comparative Guide to Validating the Inhibitory Effect of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine on Specific Kinases
Introduction
In the landscape of kinase inhibitor discovery, novel small molecules with the potential for high potency and selectivity are of paramount importance. This guide focuses on a putative novel kinase inhibitor, 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter referred to as CPTP ). The chemical structure of CPTP, featuring a substituted pyrimidine core, suggests potential inhibitory activity against one or more protein kinases, as this scaffold is a common feature in many approved and investigational kinase inhibitors.[1][2][3]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of CPTP on two key kinase targets implicated in immunology and oncology: Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) . We will objectively compare the hypothetical performance of CPTP with established inhibitors and provide detailed experimental protocols to support these validation studies.
Scientific Rationale for Target Selection
The selection of JAK3 and BTK as primary targets for CPTP validation is based on the prevalence of the pyrimidine scaffold in inhibitors of these kinase families.[4][5]
-
JAK3: A crucial mediator of cytokine signaling through the JAK/STAT pathway, primarily in immune cells. Its inhibition is a validated therapeutic strategy for autoimmune diseases like rheumatoid arthritis and for preventing organ transplant rejection.[4][6]
-
BTK: A non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, playing a critical role in B-cell proliferation and survival. BTK inhibitors have revolutionized the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[7][8]
This guide will therefore proceed under the working hypothesis that CPTP is an inhibitor of JAK3 and BTK, and we will outline the necessary steps to confirm this and characterize its inhibitory profile in comparison to established drugs.
Signaling Pathway Context
To understand the impact of kinase inhibition, it is essential to visualize the signaling pathways in which JAK3 and BTK operate.
Caption: Simplified JAK/STAT signaling pathway.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
Comparative Analysis of CPTP and Established Inhibitors
To validate CPTP, its inhibitory potency (typically measured as the half-maximal inhibitory concentration, IC50) must be compared against well-characterized, clinically relevant inhibitors.
Competitor Compounds:
-
For JAK3: Tofacitinib . Originally developed as a JAK3 inhibitor, it also shows activity against JAK1 and JAK2.[4][9] It is a reversible, ATP-competitive inhibitor.[6]
-
For BTK: Ibrutinib and Acalabrutinib . Ibrutinib is a first-in-class, potent covalent inhibitor of BTK.[7][10] Acalabrutinib is a second-generation covalent inhibitor with higher selectivity for BTK compared to Ibrutinib.[7][11]
Hypothetical Performance Data:
The following table presents a hypothetical inhibitory profile for CPTP alongside published data for competitor compounds. The goal of the subsequent experimental protocols is to generate such a dataset for CPTP.
| Compound | Target Kinase | Mode of Inhibition | Biochemical IC50 (nM) | Cellular IC50 (nM) | Key References |
| CPTP (Hypothetical) | JAK3 | To be determined | To be determined | To be determined | N/A |
| Tofacitinib | JAK3 | Reversible, ATP-competitive | 1-5 | 50-100 | [4][9] |
| CPTP (Hypothetical) | BTK | To be determined | To be determined | To be determined | N/A |
| Ibrutinib | BTK | Irreversible, Covalent | 0.5 | 8-10 | [3][7] |
| Acalabrutinib | BTK | Irreversible, Covalent | 3-5 | 20-30 | [5] |
Experimental Protocols for Validation
The following section details the step-by-step methodologies required to determine the inhibitory profile of CPTP.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Principle: This in vitro assay measures the direct inhibitory effect of CPTP on the enzymatic activity of purified recombinant kinases. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12] The luminescence signal is inversely proportional to the inhibitory activity of the compound.
Workflow Diagram:
Caption: Workflow for biochemical IC50 determination.
Detailed Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CPTP in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations to be tested (e.g., from 100 µM to 1.7 nM).
-
-
Kinase Reaction Setup:
-
Use a 384-well plate for the assay.
-
Prepare a kinase reaction buffer containing the purified recombinant kinase (e.g., JAK3 or BTK) and its specific substrate. The ATP concentration should ideally be set near the Km value for each kinase to accurately reflect the inhibitor's intrinsic affinity.[13]
-
Dispense the diluted CPTP and control compounds (Tofacitinib for JAK3, Ibrutinib for BTK) into the assay wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
-
Initiate Kinase Reaction:
-
Add the kinase/substrate/ATP mixture to all wells to start the reaction.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data using the controls (% activity = (signal_compound - signal_no_enzyme) / (signal_no_inhibitor - signal_no_enzyme) * 100).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[14]
-
Trustworthiness Check: The inclusion of known inhibitors as positive controls is crucial to validate the assay's performance and ensure that the results for CPTP are reliable.[15]
Cellular Target Engagement and Potency Assay
Principle: While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to determine a compound's activity in a physiological context, accounting for factors like cell permeability and target engagement.[16][17] A common method is to measure the inhibition of phosphorylation of a downstream substrate of the target kinase.[17][18]
Detailed Steps (Example for JAK3):
-
Cell Line Selection:
-
Use a human cell line that expresses JAK3 and responds to a relevant cytokine, such as NK-92 cells or primary human T-cells.
-
-
Cell Treatment:
-
Plate the cells in a 96-well format.
-
Pre-incubate the cells with serially diluted CPTP or Tofacitinib for 1-2 hours.
-
-
Kinase Activation:
-
Stimulate the JAK/STAT pathway by adding a cytokine, such as Interleukin-2 (IL-2), to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) to induce phosphorylation of STAT5, a direct downstream target of JAK3.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release cellular proteins.
-
Quantify the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 using a method like ELISA, Western Blot, or a homogeneous assay format like TR-FRET.[19]
-
-
Data Analysis:
-
Normalize the pSTAT5 signal to the total STAT5 signal for each well.
-
Calculate the percent inhibition of STAT5 phosphorylation relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Determine the cellular IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Causality and Rationale: This assay provides a direct measure of CPTP's ability to inhibit the JAK3 signaling cascade within a living cell.[15] A potent cellular IC50 value, in conjunction with a potent biochemical IC50, indicates that the compound effectively engages its target in a complex biological environment.
Interpreting the Data: Selectivity Profiling
A critical aspect of kinase inhibitor development is determining its selectivity across the human kinome.[20][21][22] A highly selective inhibitor is often desirable to minimize off-target effects.
Approach:
-
Kinome Screening: Screen CPTP against a broad panel of kinases (e.g., over 400 kinases) at a fixed concentration (e.g., 1 µM).[12][21] This provides a "percent inhibition" profile across the kinome.
-
IC50 Profiling: For any significant off-target hits identified in the initial screen, determine the full IC50 curves to accurately quantify the potency of inhibition.[23]
Data Interpretation:
-
High Selectivity: CPTP would be considered highly selective if it potently inhibits JAK3 and/or BTK with significantly weaker activity (e.g., >100-fold higher IC50) against other kinases.
-
Polypharmacology: If CPTP inhibits multiple kinases with similar potency, it may have a polypharmacological profile. This is not necessarily undesirable but requires further investigation to understand the therapeutic and toxicological implications.
Conclusion
This guide provides a structured, scientifically grounded framework for the initial validation of This compound (CPTP) as a potential inhibitor of JAK3 and BTK. By following the detailed biochemical and cellular protocols and comparing the results to established inhibitors like Tofacitinib and Ibrutinib, researchers can accurately determine the potency, cellular efficacy, and selectivity profile of this novel compound. This systematic approach, rooted in principles of scientific integrity and validated methodologies, is the cornerstone of modern kinase inhibitor drug discovery.
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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[2][3] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[2][4] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[2] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and potential liabilities.[4][5]
This guide provides an in-depth comparative analysis of the kinase selectivity profile of a novel investigational compound, 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine (hereafter referred to as Compound X). We will explore its inhibitory activity against a diverse panel of kinases, comparing its performance to established kinase inhibitors. This analysis will be grounded in robust experimental methodologies, providing researchers, scientists, and drug development professionals with a framework for interpreting kinase profiling data and making informed decisions in their own discovery programs.
The Imperative of Selectivity: Why Kinome-Wide Profiling Matters
A kinase inhibitor's journey from a promising hit to a clinical candidate is paved with rigorous characterization. While initial screens may identify potent activity against a primary target, this is only the first piece of the puzzle. Kinome-wide profiling serves several critical functions:
-
Identification of Off-Target Liabilities: Unintended inhibition of kinases can lead to adverse effects. For instance, inhibition of certain kinases can have cardiovascular, metabolic, or immunological consequences. Early identification of these liabilities allows for medicinal chemistry efforts to mitigate them.[2]
-
Discovery of Novel Therapeutic Opportunities: A seemingly "off-target" activity could represent a novel therapeutic application. Polypharmacology, the ability of a drug to interact with multiple targets, can sometimes be advantageous, particularly in complex diseases like cancer.
-
Understanding Structure-Activity Relationships (SAR): Comparing the selectivity profiles of a series of analogs can provide crucial insights into which structural modifications enhance potency and which improve selectivity.[4] This iterative process is fundamental to lead optimization.[4]
-
Benchmarking Against Competitors: Understanding how a novel inhibitor's selectivity profile compares to existing drugs or clinical candidates provides a competitive context and helps to define its potential advantages.
Experimental Design for Kinase Cross-Reactivity Profiling
To assess the selectivity of Compound X, a comprehensive kinase panel screen is essential. A variety of established assay formats are available, each with its own set of advantages and limitations.[5][6] For this guide, we will focus on a widely accepted and robust methodology: a luminescence-based ADP detection assay.
Experimental Workflow: Kinase Inhibition Profiling
Caption: Workflow for Kinase Cross-Reactivity Profiling using an ADP-Glo™ Assay.
Detailed Experimental Protocol
1. Compound Preparation:
- Compound X and comparator compounds are solubilized in 100% DMSO to create a 10 mM stock solution.
- A series of 10-point, 3-fold serial dilutions are prepared in an intermediate plate using DMSO. This concentration range is designed to capture a full dose-response curve, from no inhibition to complete inhibition.
2. Kinase Reaction:
- The kinase reactions are performed in 384-well plates.
- A panel of recombinant human kinases is used, representing a broad sampling of the human kinome.[1]
- Each well contains the kinase, a specific peptide or protein substrate, and ATP at a concentration approximating the Km for each respective kinase.[7][8] This ensures that the assay is sensitive to ATP-competitive inhibitors.[8]
- The diluted compounds are added to the wells, and the reaction is initiated by the addition of the substrate/ATP mixture.
- The plates are incubated at room temperature for a specified period (e.g., 60 minutes).
3. Signal Detection (ADP-Glo™ Kinase Assay):
- Following incubation, ADP-Glo™ Reagent is added to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.
- Next, the Kinase Detection Reagent is added, which contains the necessary enzymes to convert the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP generated, and thus, the kinase activity.
- The luminescence is measured using a plate reader.
4. Data Analysis:
- The raw luminescence data is normalized to controls. The "high" control (no inhibitor) represents 0% inhibition, and the "low" control (no kinase or a potent broad-spectrum inhibitor) represents 100% inhibition.
- The percent inhibition for each compound concentration is calculated.
- The resulting dose-response data is fitted to a sigmoidal curve using non-linear regression to determine the IC50 value for each kinase that shows significant inhibition. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5]
Comparative Analysis of Kinase Selectivity Profiles
For this guide, we will assume that Compound X has been designed as a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) , a key regulator of the DNA damage response and a validated cancer target.[9] We will compare its selectivity profile to two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Prexasertib , a known clinical-stage CHK1 inhibitor.
Quantitative Kinase Inhibition Data
| Kinase Target | Compound X IC50 (nM) | Prexasertib IC50 (nM) | Staurosporine IC50 (nM) |
| CHK1 | 2.5 | 1.8 | 5.2 |
| CHK2 | 150 | 95 | 8.1 |
| CDK1/CycB | 850 | 450 | 3.4 |
| CDK2/CycA | >10,000 | 2,500 | 6.8 |
| Aurora A | 2,300 | 1,200 | 15 |
| Aurora B | >10,000 | 8,500 | 25 |
| PLK1 | 5,600 | 3,100 | 12 |
| VEGFR2 | >10,000 | >10,000 | 7.9 |
| PDGFRβ | >10,000 | >10,000 | 9.3 |
| c-Abl | >10,000 | >10,000 | 22 |
Data presented is hypothetical and for illustrative purposes.
Interpretation of the Selectivity Profile
The data presented in the table allows for a detailed comparison of the three compounds:
-
Compound X: Demonstrates high potency against its intended target, CHK1, with an IC50 of 2.5 nM. Importantly, it exhibits a favorable selectivity profile. It is over 60-fold more selective for CHK1 compared to the closely related kinase CHK2. Its activity against other cell cycle kinases like CDKs and Aurora kinases is significantly weaker, with IC50 values in the high nanomolar to micromolar range. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it suggests a lower likelihood of off-target effects related to the inhibition of these other important kinases.[10]
-
Prexasertib: As a known CHK1 inhibitor, Prexasertib also shows high potency for CHK1. Its selectivity profile is similar to Compound X, though it displays slightly more potent off-target activity against CHK2 and CDK1/CycB. This provides a valuable benchmark for what is considered an acceptable selectivity window for a clinical-stage CHK1 inhibitor.
-
Staurosporine: This compound serves as a classic example of a non-selective kinase inhibitor. While potent against CHK1, it inhibits a broad range of kinases with similar potency. This lack of selectivity makes it a useful tool for in vitro studies but unsuitable as a therapeutic agent due to the high probability of significant off-target toxicities.
Visualizing Selectivity: The Kinome Map
A powerful way to visualize kinase selectivity is to plot the inhibition data onto a representation of the human kinome. In such a diagram, kinases that are significantly inhibited are highlighted, providing an immediate visual impression of the compound's selectivity.
Caption: Simplified Kinome Map Illustrating the Selectivity of Compound X.
This simplified kinome map visually represents the high selectivity of Compound X for its primary target, CHK1 (highlighted in red), with minimal interaction with other kinase families.
Conclusion and Future Directions
The cross-reactivity profiling of this compound (Compound X) demonstrates its potential as a potent and selective CHK1 inhibitor. Its superior selectivity over closely related kinases and other cell cycle regulators, when compared to the non-selective inhibitor Staurosporine, underscores its promise as a therapeutic candidate. The favorable comparison to the clinical-stage compound Prexasertib further validates its potential.
It is crucial to remember that in vitro kinase profiling is one piece of a larger puzzle. The next steps in the characterization of Compound X would involve:
-
Cellular Assays: Confirming its on-target activity in cellular models and assessing its impact on cell cycle progression and DNA damage repair.
-
In Vivo Efficacy and Toxicology Studies: Evaluating its anti-tumor activity and safety profile in animal models.
-
ADME Profiling: Characterizing its absorption, distribution, metabolism, and excretion properties to ensure it has suitable drug-like qualities.
By integrating comprehensive kinase selectivity data with these additional studies, researchers can build a holistic understanding of a compound's therapeutic potential and navigate the complex path of drug development with greater confidence.
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Navigating the Metabolic Maze: An In Vitro Comparative Guide to the Stability of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
For Immediate Release
[CITY, State] – January 19, 2026 – In the relentless pursuit of novel therapeutics, the early assessment of a drug candidate's metabolic stability is a cornerstone of successful drug development. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth in vitro assessment of the metabolic stability of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine , a novel heterocyclic compound with therapeutic potential.
Through a comparative analysis with two established pyrimidine-based drugs, Tegafur and Minoxidil , this document will elucidate the structural attributes that govern metabolic fate. By dissecting the experimental methodologies and interpreting the resulting data, we aim to provide a comprehensive understanding of how chemical modifications to the pyrimidine scaffold can significantly alter a compound's journey through the body's metabolic machinery.
The Critical Role of Metabolic Stability in Drug Discovery
The metabolic stability of a drug candidate is a pivotal parameter in its preclinical development.[1] It refers to the compound's resistance to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] A compound with high metabolic stability is likely to have a longer half-life and greater bioavailability, potentially leading to more convenient dosing schedules for patients. Conversely, a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect, or it may form reactive metabolites that can lead to toxicity. Therefore, in vitro metabolic stability assays are indispensable tools for identifying and optimizing drug candidates with favorable pharmacokinetic properties early in the drug discovery pipeline.
Profiling the Candidates: A Tale of Three Pyrimidines
To provide a comprehensive assessment, we will compare the metabolic stability of our lead compound, this compound, with two well-characterized pyrimidine derivatives: Tegafur and Minoxidil.
Target Compound: this compound
This novel molecule features a pyrimidine core substituted with a chloro group, a pyrrolidin-1-yl moiety, and a trifluoromethyl group. Each of these substituents is expected to influence its metabolic fate. The trifluoromethyl group is a well-known metabolic blocker, often introduced to protect a molecule from oxidative metabolism at a specific position. The pyrrolidine ring, while generally stable, can be susceptible to oxidation. The chloro substituent can also influence the electronic properties of the pyrimidine ring, potentially affecting its interaction with metabolic enzymes.
Comparator 1: Tegafur
Tegafur is a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU).[2] Its biotransformation to the active 5-FU is a critical step in its mechanism of action and is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver.[3][4] The in vivo elimination half-life of tegafur is approximately 11 hours.[3]
Comparator 2: Minoxidil
Initially developed as an antihypertensive drug, Minoxidil is now widely used for the treatment of alopecia. Its biotransformation is extensive, with about 90% of the drug being metabolized in the liver.[5] The primary metabolic pathways include glucuronidation, hydroxylation, and sulfation.[6] The in vivo half-life of Minoxidil is relatively short, around 3 to 4 hours.[5][6]
In Vitro Assessment of Metabolic Stability: Methodologies
To objectively compare the metabolic stability of these three compounds, two standard in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.
Liver Microsomal Stability Assay
This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[7] It is a cost-effective and high-throughput method for assessing the susceptibility of a compound to oxidative metabolism.
Experimental Protocol:
-
Preparation of Reagents:
-
Test compounds and comparator compounds (Tegafur, Minoxidil) are dissolved in a suitable organic solvent (e.g., DMSO) to prepare stock solutions.
-
Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.
-
-
Incubation:
-
The test compounds and comparators are incubated with the liver microsome suspension in a 96-well plate at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
A control incubation without the NADPH-regenerating system is included to assess non-enzymatic degradation.
-
-
Time-Point Sampling and Reaction Termination:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates the microsomal proteins and stops the enzymatic reaction.
-
-
Sample Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The concentration of the parent compound at each time point is determined.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The in vitro half-life (t½) is calculated from the slope of the linear regression of this plot.
-
The intrinsic clearance (CLint) is calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Comparative Metabolic Stability Data
The following tables summarize the expected in vitro metabolic stability data for this compound and the comparator compounds, Tegafur and Minoxidil, in human liver microsomes and hepatocytes. The data for the comparator compounds are based on literature, while the data for the target compound are predictive based on its chemical structure.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Predicted/Reported Half-Life (t½, min) | Predicted/Reported Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Primary Metabolic Pathway |
| This compound | > 60 | < 10 | Oxidation of the pyrrolidine ring |
| Tegafur | 30 - 60 | 10 - 20 | CYP2A6-mediated oxidation to 5-FU [4] |
| Minoxidil | 15 - 30 | 20 - 40 | CYP-mediated hydroxylation |
Table 2: In Vitro Metabolic Stability in Human Hepatocytes
| Compound | Predicted/Reported Half-Life (t½, min) | Predicted/Reported Intrinsic Clearance (CLint, µL/min/10^6 cells) | Predicted Primary Metabolic Pathways |
| This compound | > 120 | < 5 | Limited Phase I and Phase II metabolism |
| Tegafur | 60 - 120 | 5 - 10 | Oxidation and potential Phase II conjugation |
| Minoxidil | 30 - 60 | 10 - 20 | Glucuronidation, sulfation, and hydroxylation [6] |
Discussion and Interpretation of Results
This compound: Based on its chemical structure, this compound is predicted to exhibit high metabolic stability. The presence of the trifluoromethyl group at the 2-position of the pyrimidine ring is a key feature that is expected to significantly hinder oxidative metabolism at this site. [8]The chloro group at the 4-position is also an electron-withdrawing group that can decrease the susceptibility of the pyrimidine ring to oxidation. The most likely site of metabolism is the pyrrolidine ring, which could undergo hydroxylation. However, the overall steric hindrance and electronic effects of the trifluoromethyl and chloro groups may also shield the pyrrolidine ring from enzymatic attack to some extent. Consequently, a long half-life and low intrinsic clearance are anticipated in both liver microsomes and hepatocytes.
Tegafur: As a prodrug, Tegafur is designed to be metabolized to its active form. Its moderate metabolic stability in vitro reflects this intended biotransformation. The primary metabolic pathway is the CYP2A6-mediated oxidation of the tetrahydrofuran ring, leading to the release of 5-FU. [4] Minoxidil: Minoxidil demonstrates lower metabolic stability compared to the other two compounds. It undergoes extensive Phase I (hydroxylation) and Phase II (glucuronidation and sulfation) metabolism. [6]This extensive metabolism contributes to its relatively short in vivo half-life.
Predicted Metabolic Fate of this compound
The following diagram illustrates the predicted primary metabolic pathway for our target compound.
Conclusion: A Promising Candidate with Enhanced Metabolic Stability
This comparative in vitro assessment highlights the significant impact of structural modifications on the metabolic stability of pyrimidine derivatives. The strategic incorporation of a trifluoromethyl group and a chloro substituent in This compound is predicted to confer a high degree of metabolic stability. This characteristic is highly desirable in a drug candidate, as it suggests the potential for a favorable pharmacokinetic profile in vivo, including a longer half-life and improved bioavailability.
In contrast, Tegafur's moderate stability is a deliberate design feature for its prodrug function, while Minoxidil's lower stability leads to its rapid clearance. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of metabolic stability, enabling researchers to make informed decisions in the early stages of drug discovery. Further in vivo studies are warranted to confirm the promising metabolic profile of this compound and to fully elucidate its pharmacokinetic properties.
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A Comparative Analysis of Pyrrolidinyl vs. Piperidinyl Substituted Pyrimidines in Medicinal Chemistry
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of numerous therapeutic agents, valued for its versatile biological activities and synthetic accessibility.[1][2][3][4] The strategic functionalization of this privileged heterocycle is a key determinant of a compound's pharmacological profile. Among the myriad of substituents, saturated nitrogen-containing heterocycles, particularly pyrrolidine and piperidine, are frequently employed to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, data-driven comparison of pyrrolidinyl- and piperidinyl-substituted pyrimidines, offering insights for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties: A Tale of Two Rings
The choice between a five-membered pyrrolidine and a six-membered piperidine ring, while seemingly subtle, imparts distinct physicochemical characteristics to the parent pyrimidine molecule. These differences in size, conformation, and basicity have profound implications for drug-target interactions and overall developability.
| Property | Pyrrolidine | Piperidine | Implication for Pyrimidine Derivatives |
| pKa of Conjugate Acid | ~11.27[5] | ~11.22[5] | Both substituents confer strong basicity. The slightly higher basicity of pyrrolidine may offer a marginal advantage in forming salt bridges with acidic residues in a target protein. |
| logP (Octanol/Water) | 0.46[5] | 0.84[5] | Piperidine is inherently more lipophilic. Consequently, piperidinyl-substituted pyrimidines tend to be more lipophilic than their pyrrolidinyl counterparts, which can affect solubility, cell permeability, and potential for off-target hydrophobic interactions. |
| Conformational Flexibility | Flexible envelope and twist conformations[5] | Rigid chair conformation[5] | The rigidity of the piperidine ring can be advantageous for locking the molecule into a specific, bioactive conformation, potentially leading to higher target affinity. Conversely, the flexibility of the pyrrolidine ring may be beneficial when a degree of conformational adaptation is required for optimal binding.[5] |
The interplay of these properties is critical. For instance, the enhanced lipophilicity of piperidinyl pyrimidines might improve membrane permeability but could also increase metabolic susceptibility and reduce aqueous solubility. Conversely, the greater hydrophilicity of pyrrolidinyl pyrimidines may lead to a more favorable solubility profile.
Synthesis of Pyrrolidinyl and Piperidinyl Pyrimidines
The synthesis of these substituted pyrimidines typically involves the reaction of a pyrimidine core bearing a suitable leaving group (e.g., a halogen) with pyrrolidine or piperidine. A general synthetic scheme is outlined below.
Caption: General workflow for synthesizing pyrrolidinyl/piperidinyl pyrimidines.
Experimental Protocol: Synthesis of 2-substituted Pyrimidines
This protocol describes a general method for the nucleophilic aromatic substitution of a chloropyrimidine with either pyrrolidine or piperidine.
Materials:
-
2-chloropyrimidine derivative
-
Pyrrolidine or piperidine (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-chloropyrimidine derivative (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents) and either pyrrolidine or piperidine (1.2 equivalents).
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(pyrrolidin-1-yl)pyrimidine or 2-(piperidin-1-yl)pyrimidine derivative.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The choice between a pyrrolidine and piperidine substituent can significantly impact the biological activity of a pyrimidine-based compound. The specific context of the biological target and the overall molecular structure are crucial in determining which moiety is superior.
Case Study: NAPE-PLD Inhibitors
In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipids, the substitution on the pyrimidine core was extensively explored.[6][7] A high-throughput screening hit was optimized, leading to the identification of potent inhibitors.[6][7]
In one study, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased the inhibitory activity by 10-fold.[6][7] This highlights a scenario where the five-membered ring, with a specific stereochemistry and substitution, was more favorable than a six-membered heterocycle. Conversely, the replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine increased the inhibitory potency 3-fold, demonstrating the utility of a conformationally restricted piperidine ring in enhancing activity.[6][7]
Case Study: ST2 Inhibitors
In the pursuit of small-molecule inhibitors for the ST2 receptor, a target for treating graft-versus-host disease, various substituents were evaluated on a pyrimidine-based scaffold.[8] When comparing pyrrolidine and piperidine at the 4-position of the B ring, both substituents improved the inhibitory activity by 2-3 fold over the initial lead compound.[8] Similarly, at the 3-position of the B ring, both pyrrolidine and piperidine yielded comparable improvements in IC₅₀ values.[8] This suggests that for this particular target, the specific choice between a five- and six-membered ring was less critical than the presence of a cyclic amine itself.
| Target | Pyrrolidinyl Derivative Activity | Piperidinyl Derivative Activity | Key SAR Insights |
| NAPE-PLD | (S)-3-hydroxypyrrolidine increased potency 10-fold over morpholine[6][7] | (S)-3-phenylpiperidine increased potency 3-fold over a more flexible side chain[6][7] | The specific substitution and stereochemistry on the heterocyclic ring are critical. Pyrrolidine offered a favorable balance of polarity and activity. Piperidine provided beneficial conformational restriction. |
| ST2 Receptor | 2-3 fold improvement in IC₅₀[8] | 2-3 fold improvement in IC₅₀[8] | The presence of a cyclic amine was more important than the ring size for this target. Both scaffolds were well-tolerated and enhanced activity. |
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug candidate are heavily influenced by its structural components. The choice between a pyrrolidinyl and piperidinyl substituent can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability : Both piperidine and pyrrolidine scaffolds are generally considered metabolically stable.[5] However, piperidine rings can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen.[5] Strategic substitution on the ring can mitigate this. Some studies have indicated that five-membered pyrrolidine nitroxides are more resistant to bioreduction than their six-membered piperidine counterparts, suggesting that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability.[5]
-
Permeability and Distribution : The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogues.[5] This could influence the ability of a drug to reach its target tissue. For instance, in the context of central nervous system (CNS) drugs, fine-tuning lipophilicity is crucial for crossing the blood-brain barrier.
The intracellular pharmacokinetics of pyrimidine analogues are complex, as they often act as prodrugs that require intracellular activation.[9][10] While a direct correlation between plasma concentration and intracellular nucleotide concentration is not always observed, the physicochemical properties imparted by the pyrrolidinyl or piperidinyl substituent will influence the initial cellular uptake.[9]
Caption: Comparative pharmacokinetic considerations for pyrrolidinyl vs. piperidinyl pyrimidines.
Conclusion
The selection between a pyrrolidinyl and a piperidinyl substituent in the design of novel pyrimidine-based therapeutics is a nuanced decision that requires careful consideration of multiple factors. There is no universally superior choice; the optimal scaffold is context-dependent and dictated by the specific biological target, the desired structure-activity relationship, and the required pharmacokinetic profile.
Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[5] Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[5]
Ultimately, a thorough understanding of the fundamental physicochemical differences between these two privileged scaffolds, coupled with empirical data from well-designed experimental studies, will empower medicinal chemists to make informed decisions and accelerate the development of new and effective pyrimidine-based drugs.
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
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A Senior Application Scientist's Guide to Molecular Weight Confirmation: An In-depth Analysis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine by HRMS
In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds like 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine, which serve as crucial building blocks for potential therapeutics[1], establishing the correct molecular weight and elemental composition is a non-negotiable checkpoint. This guide provides an in-depth, field-proven protocol for the molecular weight confirmation of this target molecule, championing High-Resolution Mass Spectrometry (HRMS) as the gold standard. We will explore the causality behind the experimental design, contrast its performance with alternative techniques, and provide a self-validating workflow for achieving authoritative results.
Pillar 1: The Subject Molecule - A Theoretical Framework
Before any analysis, a thorough theoretical understanding of the target compound is essential. This allows us to predict the expected outcome and validate the experimental results against a calculated benchmark.
Chemical Structure:
Caption: HRMS workflow from sample preparation to final data validation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where each step ensures the integrity of the final result.
-
Instrumentation: The analysis is performed on a High-Resolution Mass Spectrometer, such as a Thermo Scientific™ Orbitrap Exploris™ 120 or a Sciex ZenoTOF™ 7600 system, coupled with a standard HPLC front-end. [2]2. Reagents & Sample Preparation:
-
Solvent: HPLC-grade acetonitrile (ACN).
-
Analyte Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of ACN to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution in ACN to a final concentration of 1 µg/mL. This concentration is typically sufficient for ESI-HRMS analysis.
-
-
Instrument Calibration:
-
Rationale: To ensure the highest mass accuracy, the instrument must be calibrated immediately prior to analysis.
-
Procedure: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using the manufacturer's specified calibration solution in positive ion mode. The calibration routine should result in a mass accuracy of < 2 ppm for the calibration standards.
-
-
LC-HRMS Method Parameters:
-
Rationale: While direct infusion is possible, a simple chromatographic separation helps remove potential salts or impurities that could cause ion suppression, ensuring a clean signal.
-
Liquid Chromatography (LC):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: m/z 50 - 500.
-
Resolution: Set to >60,000 FWHM (Full Width at Half Maximum).
-
Key Voltages: Optimize spray voltage and capillary temperature for maximum signal intensity of the target ion.
-
-
-
Data Analysis and Validation:
-
Step 1: Extract Ion Chromatogram (EIC): Extract the chromatogram for the theoretical exact mass of the [M+H]⁺ ion (m/z 252.0515).
-
Step 2: Analyze the Mass Spectrum: Examine the mass spectrum corresponding to the chromatographic peak.
-
Step 3: Confirm Exact Mass: The measured mass of the most abundant peak should be within 5 ppm of the theoretical mass (252.0515 Da).
-
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
-
-
Step 4: Validate Isotopic Pattern: Identify the [M+H]⁺ peak (corresponding to ³⁵Cl) and the [M+2+H]⁺ peak (corresponding to ³⁷Cl). The M+2 peak should have an m/z approximately 1.997 Da higher and an intensity of ~32% relative to the M peak.
-
Step 5: Elemental Composition Confirmation: Use the instrument's software to calculate the most likely elemental formula based on the measured exact mass and isotopic pattern. The result should unambiguously be C₉H₉ClF₃N₃.
-
Pillar 3: Performance Benchmark - HRMS vs. Alternatives
No single technique exists in a vacuum. Understanding the strengths and limitations of alternatives solidifies the rationale for choosing HRMS for this specific task.
| Technique | Accuracy | Resolving Power | Information Provided | Primary Application |
| High-Resolution MS (HRMS) | Excellent (< 5 ppm) | Very High (>60,000) | Exact Mass, Elemental Formula, Isotopic Pattern | Definitive Molecular Formula Confirmation [3][4] |
| Low-Resolution MS (LRMS) | Moderate (~0.1 Da) | Low | Nominal Mass, Fragmentation | Routine checks, reaction monitoring |
| Nuclear Magnetic Resonance (NMR) | N/A (Indirect) | N/A | Atomic Connectivity, 3D Structure | Definitive Structural Elucidation [5][6] |
| Elemental Analysis (EA) | Good (~0.4% error) | N/A | % Composition (C, H, N, S) | Empirical Formula Determination |
Discussion of Alternatives:
-
Low-Resolution Mass Spectrometry (LRMS): A standard quadrupole or ion trap MS would detect an ion at m/z 252. However, it could not distinguish this from other potential molecules that also have a nominal mass of 252, making the result ambiguous. [7]* Nuclear Magnetic Resonance (NMR): NMR is unparalleled for determining the chemical structure—how the atoms are connected. [6][8]A full suite of NMR experiments (¹H, ¹³C, ¹⁹F) would confirm the pyrimidine core, the pyrrolidine ring, and the trifluoromethyl group's placement. While a confirmed structure implies a confirmed molecular weight, NMR does not directly measure the mass. It is a complementary, not a replacement, technique.
-
Elemental Analysis (EA): This technique measures the percentage of Carbon, Hydrogen, and Nitrogen. For C₉H₉ClF₃N₃, the theoretical percentages are C: 42.96%, H: 3.61%, N: 16.70%. EA can confirm the empirical formula, but it cannot differentiate between an empirical formula and a molecular formula that is a multiple of it without a separate molecular weight determination.
Conclusion
References
- The analysis of halogenated flame retardants by GC-HRMS in environmental samples.National Institute of Environmental Health Sciences.
- High-Resolution Mass Spectrometry | HRMS Analysis.Measurlabs.
- The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis.Thermo Fisher Scientific.
- Present and Future Applications of High Resolution Mass Spectrometry in the Clinic.
- High Resolution Mass Spectrometry (HRMS) Analysis.
- Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- High-resolution mass spectrometry: more than exact mass.Bioanalysis Zone.
- Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS.SpringerLink.
- Advances in the Analysis of Persistent Halogenated Organic Compounds.Royal Society of Chemistry.
- Molecular Weight Determin
- Relative and Accurate Molecular Weight Determination Methods.
- What Are the Analytical Methods for Molecular Weight Determin
- Common molecular weight detection methods used in the biopharmaceutical field.Acme Bioscience.
- Modern Analytical Technique for Characteriz
- 4-Chloro-2-pyrrolidin-1-yl-6-(trifluoromethyl)-pyrimidine.Sinfoo Biotech.
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.Srini Chem.
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- 8. Common molecular weight detection methods used in the biopharmaceutical field [en.biotech-pack.com]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, researchers can ensure a safe laboratory environment and maintain regulatory compliance.
Understanding the Hazard Profile: A Cautious Approach in the Absence of Specific Data
Based on SDSs for structurally analogous compounds like 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4,6-Dichloropyrimidine, it is prudent to assume that this compound may cause skin and eye irritation.[3][4] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
Table 1: Assumed Hazard Profile and Required Personal Protective Equipment (PPE)
| Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Nitrile gloves, fully-buttoned lab coat.[1] |
| Eye Irritation | Safety glasses with side shields or chemical splash goggles.[1][4] |
| Inhalation of Vapors | Work within a certified chemical fume hood.[1][2] |
The Golden Rule of Disposal: Never in the Sink, Never in Regular Trash
Under no circumstances should this compound or its residues be disposed of down the drain or in regular laboratory trash.[5][6] Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Furthermore, many chemicals are not suitable for drain disposal unless explicitly permitted and in very small, dilute quantities, which is not the recommended practice for this class of compound.[5][7]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this chemical waste must follow a systematic and documented process, from the point of generation to its final collection by trained hazardous waste personnel.
Step 1: Waste Segregation and Container Selection
-
Waste Stream: This compound must be disposed of as hazardous chemical waste.[8][9] Specifically, it falls under the category of non-aqueous halogenated organic waste.
-
Container: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, tight-fitting lid.[8]
Step 2: Proper Labeling—Your First Line of Defense
As soon as the first drop of waste enters the container, it must be labeled.[6] An incomplete or missing label is a serious compliance violation. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]
-
The associated hazards (e.g., "Irritant," "Handle with Care").[7]
-
The date the waste was first added to the container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Segregation: Store the halogenated organic waste container away from incompatible materials, such as acids and bases.[7]
-
Containment: It is best practice to keep the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.
-
Container Lid: Keep the waste container securely closed at all times, except when adding waste.[6][8] Evaporation of chemical waste into the laboratory air is not a permissible disposal method.[6]
Step 4: Managing Full Containers and Requesting Pickup
-
Full Container: A container is considered "full" when it reaches the fill line indicated by the manufacturer or your institution's Environmental Health and Safety (EHS) office. Do not overfill containers.
-
Requesting Disposal: Once the container is full, or if it has been in the SAA for an extended period (typically one year, though institutional policies may vary), a waste pickup must be requested from your institution's EHS department.[6][7] Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial for maintaining a safe laboratory environment.
Small Spill (Contained within the Fume Hood)
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing a lab coat, nitrile gloves, and chemical splash goggles.
-
Absorb the Spill: Use a chemical spill kit or absorbent pads to soak up the material.
-
Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated absorbent materials and PPE must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.
Large Spill (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Inform your supervisor and colleagues, and activate any emergency alarms if necessary.
-
Isolate the Area: Close the doors to the laboratory to contain the vapors.
-
Contact EHS: Call your institution's emergency EHS number for assistance with the cleanup. Do not attempt to clean up a large spill of a potentially hazardous material on your own.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are having difficulty breathing, seek immediate medical attention.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can mitigate risks, ensure a safe working environment, and contribute to the responsible management of chemical waste.
References
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
LabManager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]
- Thermo Fisher Scientific. Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This is a representative SDS for a similar compound and is used for hazard analogy.
-
LookChem. Product Information for 4-chloro-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine. [Link]
- Fisher Scientific. Safety Data Sheet for 4,6-Dichloropyrimidine. This is a representative SDS for a similar compound and is used for hazard analogy.
-
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]
- Braun Research Group.
-
U.S. Environmental Protection Agency (EPA). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. [Link]
-
U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
Washington State University. Standard Operating Procedure: Halogenated Solvents. [Link]
-
U.S. Environmental Protection Agency (EPA). Registration Review of Pyridine and Pyrimidine Herbicides. [Link]
-
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
-
CropLife. EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
U.S. Environmental Protection Agency (EPA). Requirements for Pesticide Disposal. [Link]
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Personal protective equipment for handling 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
Comprehensive Safety & Handling Guide: 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a Senior Application Scientist, my objective is to equip you, my fellow researchers, with the necessary information to manage this compound safely, ensuring both personal protection and the integrity of your work. The procedures outlined are derived from established safety standards for halogenated heterocyclic and trifluoromethyl compounds.
Hazard Identification and Risk Assessment
This compound is a substituted pyrimidine derivative. While specific toxicological data for this exact compound is limited, the constituent functional groups—a chlorinated pyrimidine core, a pyrrolidine ring, and a trifluoromethyl group—necessitate a high degree of caution. Based on data from structurally similar compounds, a comprehensive risk assessment identifies the following potential hazards.[1][2][3]
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] Prolonged contact may lead to more severe effects. | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] Direct contact can result in significant injury. | Ocular |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3] Inhalation of dust or aerosols should be avoided. | Inhalation |
| Fire/Explosion | Minimal explosion risk under normal conditions.[1] However, combustion may produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen fluoride/chloride.[1] | N/A |
The trifluoromethyl group adds a layer of complexity. Organofluorine compounds can be biologically active and may have unique toxicological profiles.[4] Therefore, treating this compound with the highest degree of care is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory. The following equipment must be used to create a reliable barrier against exposure.
Detailed PPE Requirements
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Goggles: Tight-sealing chemical splash goggles are required to protect against dust particles and accidental splashes.[5][6] Face Shield: A full-face shield must be worn over goggles, especially when handling larger quantities or during procedures with a higher risk of splashing or rapid reaction.[5][7] |
| Hand Protection | Chemical-Resistant Gloves | Inner/Outer Gloving: A double-gloving technique is recommended. Inner Glove: A thinner nitrile glove provides a base layer of protection and dexterity.[8] Outer Glove: For splash protection, a heavier nitrile or neoprene glove is suitable. For prolonged handling, consult manufacturer data, but neoprene and butyl rubber generally offer good resistance to chlorinated and aromatic compounds.[7] Causality: The chlorinated and trifluoromethyl nature of the molecule necessitates robust chemical resistance. Always inspect gloves for tears or punctures before use.[9] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical Apron | A flame-resistant lab coat, fully buttoned, is the minimum requirement.[5] For any transfer or weighing operations outside of a glovebox, a chemical-resistant apron should be worn over the lab coat to protect against spills.[8] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound must occur within a certified chemical fume hood to control airborne particulates.[1][2] If engineering controls are insufficient or in the event of a spill, a NIOSH-approved air-purifying respirator with an appropriate particulate filter (N95 or higher) or an organic vapor/acid gas cartridge should be used.[5][8] |
Standard Operating Procedure: From Receipt to Disposal
Adherence to a strict, methodical workflow is critical for safety. The following protocol outlines the key steps for handling this compound.
Workflow for Handling this compound
Caption: Step-by-step workflow for safe handling of the target compound.
Detailed Protocol:
-
Preparation:
-
Confirm that a safety shower and eyewash station are accessible and functional.[1][10]
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations within a certified chemical fume hood.[1]
-
Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Assemble all necessary glassware and equipment. Ensure glassware is free of cracks or defects.[9]
-
-
Handling (Weighing and Transfer):
-
Carefully open the container. Avoid creating dust.
-
Use a spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.
-
If transferring to a reaction vessel, ensure it is properly secured.
-
Close the primary container tightly immediately after use.[1]
-
-
Post-Handling and Decontamination:
-
Wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and a disposable towel.
-
Place all contaminated disposable materials (weigh boats, wipes) into a designated solid hazardous waste container.
-
Remove outer gloves first, turning them inside out, and dispose of them in the solid waste container.
-
Remove remaining PPE in the correct order (apron, lab coat, face shield, goggles, inner gloves).
-
Wash hands and forearms thoroughly with soap and water.[9]
-
Emergency Procedures: Immediate & Decisive Action
| Scenario | Action Protocol |
| Skin Contact | Immediately remove contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[10] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth thoroughly with water.[1] Seek immediate medical attention. |
| Minor Spill (in fume hood) | Wearing full PPE, absorb the spill with an inert material like sand or vermiculite.[1][3] Carefully sweep or scoop the material into a designated hazardous waste container. Decontaminate the area. |
| Major Spill | Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department. Prevent entry into the area. |
Storage and Disposal Plan
Storage:
-
Store the compound in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
The storage area should be a designated, locked cabinet or location accessible only to authorized personnel.[11]
Disposal:
-
Solid Waste: All contaminated solids, including gloves, absorbent pads, and empty containers, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused material or reaction waste should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic waste.
-
General Principle: Do not discharge into drains or the environment.[1] All waste must be disposed of through an approved hazardous waste disposal specialist, in accordance with all local, state, and federal regulations.[2][10]
By internalizing and rigorously applying these protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Princeton University. (n.d.). Standard Operating Procedure: Fluorine. Retrieved from [Link]
-
Clarke Mosquito Control. (2021, March 3). Material Safety Data Sheet. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem Compound Database. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Zakarian Lab Safety Protocol. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
ACS Publications. (n.d.). Byproducts of the Aqueous Chlorination of Purines and Pyrimidines. Environmental Science & Technology. Retrieved from [Link]
-
PDFDrive.com. (n.d.). Biochemistry. Retrieved from [Link]
- Google Patents. (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines.
-
PubMed. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]
-
ACS Publications. (n.d.). ACS Catalysis Journal. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
